2-(1-Methylpiperidin-3-YL)ethan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZATTBQOOIXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617141 | |
| Record name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-32-3 | |
| Record name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpiperidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-Methylpiperidin-3-YL)ethan-1-OL: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methylpiperidin-3-YL)ethan-1-OL is a substituted piperidine derivative that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in pharmacology, appearing in a wide array of approved drugs and biologically active molecules. This is largely due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a key pharmacophore for interacting with various biological targets. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(1-Methylpiperidin-3-YL)ethan-1-OL, aimed at professionals in the fields of chemical research and pharmaceutical development.
Physicochemical and Structural Properties
2-(1-Methylpiperidin-3-YL)ethan-1-OL, with the CAS number 101257-32-3, is a chiral compound that exists as a liquid at room temperature.[1] Its core structure consists of a piperidine ring N-methylated at position 1 and substituted with a 2-hydroxyethyl group at position 3. The presence of a hydroxyl group and a tertiary amine imparts both hydrogen-bond-donating and -accepting capabilities, influencing its solubility and interaction with biological macromolecules.
| Property | Value | Source |
| CAS Number | 101257-32-3 | ChemScene[2] |
| Molecular Formula | C8H17NO | ChemScene[2] |
| Molecular Weight | 143.23 g/mol | Sigma-Aldrich[1] |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8 °C | Sigma-Aldrich[1] |
| Boiling Point | 82-84 °C (at 19 Torr) (for 2-(1-Methylpiperidin-2-yl)ethanol) | ChemicalBook[3] |
| Density | 0.98 g/cm³ (at 20 °C) (for 2-(1-Methylpiperidin-2-yl)ethanol) | ChemicalBook[3] |
| pKa (predicted) | 15.15 ± 0.10 (for 2-(1-Methylpiperidin-2-yl)ethanol) | ChemicalBook[3] |
It is important to note that some of the physical properties listed, such as boiling point and density, are for the isomeric compound 2-(1-Methylpiperidin-2-yl)ethanol and should be considered as estimations for the 3-yl isomer.
Caption: Chemical structure of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Synthesis and Manufacturing
The synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL can be envisioned through a multi-step process, leveraging established methodologies for the modification of pyridine and piperidine rings. A plausible synthetic route involves the initial preparation of the precursor, 2-(piperidin-3-yl)ethanol, followed by N-methylation.
Part 1: Synthesis of 2-(Piperidin-3-yl)ethanol
A common and industrially scalable method for the synthesis of piperidine derivatives is the catalytic hydrogenation of their corresponding pyridine precursors.[4]
Experimental Protocol:
-
Reaction Setup: A high-pressure hydrogenation reactor is charged with 3-(2-hydroxyethyl)pyridine, a suitable solvent (e.g., ethanol or water), and a hydrogenation catalyst. Ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C) are effective catalysts for this transformation.[4]
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas, typically to a pressure of 1500 to 5000 psig. The reaction mixture is heated to a temperature range of 100-120 °C and agitated until the uptake of hydrogen ceases.[4]
-
Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude 2-(piperidin-3-yl)ethanol is purified by distillation.
Caption: Proposed synthesis of the precursor 2-(piperidin-3-yl)ethanol.
Part 2: N-Methylation of 2-(Piperidin-3-yl)ethanol
The final step in the synthesis is the N-methylation of the secondary amine of the piperidine ring. A standard and efficient method for this transformation is reductive amination.
Experimental Protocol:
-
Reaction Setup: 2-(Piperidin-3-yl)ethanol is dissolved in a suitable solvent, such as methanol. An aqueous solution of formaldehyde (as the methylating agent) is added to the mixture.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, is used to reduce the initially formed iminium ion to the N-methylated product.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed. The crude product is then purified by distillation or chromatography to yield 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Caption: N-methylation of the precursor to yield the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the piperidine ring and the ethyl alcohol substituent. Key expected signals include:
-
A singlet for the N-methyl protons.
-
A multiplet for the protons of the -CH₂-OH group.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
A series of overlapping multiplets for the protons on the piperidine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. Expected chemical shifts would be:
-
A signal for the N-methyl carbon.
-
A signal for the carbon of the -CH₂-OH group.
-
Several signals in the aliphatic region for the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(1-Methylpiperidin-3-YL)ethan-1-OL is expected to exhibit characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the aliphatic CH₂, and CH₃ groups in the region of 2800-3000 cm⁻¹.
-
A C-N stretching band.
-
A C-O stretching band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143. Key fragmentation patterns would likely involve the loss of a hydroxyl group, an ethyl group, or cleavage of the piperidine ring.
Potential Applications in Drug Discovery and Development
The piperidine moiety is a cornerstone in the design of therapeutics for a wide range of diseases. Derivatives of piperidine have shown diverse biological activities, and 2-(1-Methylpiperidin-3-YL)ethan-1-OL serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Neurological Disorders
Piperidine derivatives are prominent in the development of drugs targeting the central nervous system (CNS). They are known to act as ligands for various receptors, including sigma (σ) receptors and muscarinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] The structural features of 2-(1-Methylpiperidin-3-YL)ethan-1-OL make it a suitable scaffold for the development of novel CNS-active agents.
Antimicrobial and Antifungal Agents
The piperidine ring is also a common feature in compounds with antimicrobial and antifungal properties. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The functional groups on 2-(1-Methylpiperidin-3-YL)ethan-1-OL allow for its incorporation into larger molecules to explore and optimize antimicrobial activity.
Oncology
Numerous piperidine-containing compounds have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. 1-Methylpiperidine derivatives, in particular, have shown antiproliferative activity against human cancer cell lines.[5]
Caption: Potential therapeutic applications of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Safety and Handling
2-(1-Methylpiperidin-3-YL)ethan-1-OL is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions should be followed when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
In case of contact with eyes, rinse cautiously with water for several minutes.[1] If swallowed, call a poison center or doctor if you feel unwell.
Conclusion
2-(1-Methylpiperidin-3-YL)ethan-1-OL is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its piperidine core, combined with strategically placed functional groups, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. While further research is needed to fully elucidate its specific pharmacological and toxicological profile, the existing knowledge on related piperidine derivatives suggests promising avenues for its application in the development of new therapeutics for neurological disorders, infectious diseases, and cancer. This guide provides a foundational understanding of its properties and synthesis to aid researchers in harnessing its potential.
References
- Process for preparing 2-piperidineethanol compounds. (2001). Google Patents.
-
2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. PubChem. Retrieved from [Link]
- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (1993). Google Patents.
-
2-Piperidineethanol, 1-methyl-. PubChem. Retrieved from [Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s). (2008). Google Patents.
- N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. (2017). Google Patents.
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie, 351(11-12), e1800180. Retrieved from [Link]
-
Piperidine ethanol. PubChem. Retrieved from [Link]
-
1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. Retrieved from [Link]
-
2-[1-(2-Methylidenebutyl)piperidin-3-yl]ethanol. PubChem. Retrieved from [Link]
Sources
- 1. 2-(1-METHYLPIPERIDIN-3-YL)ETHAN-1-OL | 101257-32-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
"2-(1-Methylpiperidin-3-YL)ethan-1-OL" molecular structure
[1]
Executive Summary
2-(1-Methylpiperidin-3-yl)ethan-1-ol (CAS: 101257-32-3) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of G-protein coupled receptor (GPCR) ligands.[1] Unlike its regioisomers—the 2-substituted (thioridazine intermediate) and 4-substituted (iloperidone-related) analogues—the 3-substituted scaffold offers a unique spatial vector for the hydroxyethyl side chain.[1] This structural "kink" allows for the exploration of distinct binding pockets in muscarinic, sigma, and dopaminergic receptors, making it an essential tool for Structure-Activity Relationship (SAR) optimization.[1]
This guide provides a comprehensive analysis of the molecule’s structural dynamics, synthetic pathways, and physicochemical properties, grounded in rigorous chemical principles.[1]
Structural Characterization & Stereochemistry[1]
Molecular Identity[1][2][3]
-
CAS Number: 101257-32-3 (Racemic); 1620510-55-5 ((R)-Enantiomer)[1]
-
Molecular Formula: C₈H₁₇NO[1]
-
SMILES: CN1CCCC(CCO)C1[1]
Stereochemical & Conformational Analysis
The molecule features a single chiral center at the C3 position of the piperidine ring.[1] In solution, the piperidine ring predominantly adopts a chair conformation.[1]
-
Equatorial Preference: The bulky hydroxyethyl group at C3 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1]
-
Nitrogen Inversion: The N-methyl group undergoes rapid pyramidal inversion but will thermodynamically favor the equatorial position to reduce steric strain with the C3 substituent and C5 hydrogens.[1]
Expert Insight: In drug design, the 3-substitution pattern creates a non-linear topology compared to the rod-like 4-substituted isomers.[1] This allows the terminal hydroxyl group to access "side pockets" in receptor active sites that are sterically inaccessible to linear analogues.[1]
Synthetic Pathways[2][6]
Two primary routes are established for the synthesis of 2-(1-Methylpiperidin-3-yl)ethan-1-ol: Reductive Alkylation (Route A) and Catalytic Hydrogenation (Route B).[1]
Route A: Eschweiler-Clarke Methylation (Recommended)
This route is preferred for laboratory-scale synthesis due to the commercial availability of the precursor, 3-piperidineethanol.[1]
-
Precursor: 3-Piperidineethanol (CAS: 1484-87-3)[1]
-
Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH)[1]
-
Mechanism: The secondary amine attacks formaldehyde to form an iminium ion, which is subsequently reduced by formic acid (acting as a hydride source) to the N-methyl tertiary amine.[1]
Protocol:
-
Mixing: Dissolve 3-piperidineethanol (1.0 eq) in formic acid (5.0 eq) at 0°C.
-
Addition: Add aqueous formaldehyde (37%, 2.2 eq) dropwise.
-
Reflux: Heat the mixture to 90-100°C for 12-18 hours. Evolution of CO₂ gas confirms the reduction step.[1]
-
Workup: Basify with NaOH to pH >12 and extract with dichloromethane (DCM).
-
Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:NH₄OH).
Route B: Hydrogenation of Pyridine Derivatives
Used for industrial scale-up or when starting from aromatic precursors.[1]
-
Precursor: 2-(Pyridin-3-yl)ethan-1-ol (CAS: 5223-06-3)[1]
-
Conditions: H₂ (50-100 psi), PtO₂ or Rh/C catalyst, Acetic Acid solvent.[1]
-
Step 2: Subsequent N-methylation using Methyl Iodide (MeI) or Reductive Amination.[1]
Figure 1: Synthetic pathways for the production of 2-(1-Methylpiperidin-3-yl)ethan-1-ol.
Physicochemical Properties & Analytics
Accurate characterization is vital for ensuring the integrity of biological assays.[1] The following data is synthesized from experimental values of analogous piperidine alcohols.
Key Properties Table[1]
| Property | Value / Description | Significance |
| Physical State | Colorless to pale yellow viscous liquid | Handling requires liquid transfer protocols.[1] |
| Boiling Point | ~105-110°C @ 10 mmHg | High boiling point requires vacuum distillation for purification.[1] |
| pKa (Base) | ~9.8 (Piperidine Nitrogen) | Exists as a cationic species at physiological pH (7.4).[1] |
| LogP | ~0.5 - 0.8 | Moderately polar; crosses blood-brain barrier (BBB) effectively.[1] |
| Solubility | Miscible in water, ethanol, DCM | Versatile solvent compatibility for bioassays.[1] |
Analytical Logic (NMR & MS)
¹H NMR Interpretation (CDCl₃, 400 MHz):
-
δ 2.25 ppm (s, 3H): The N-Me thyl singlet is the most diagnostic peak.[1]
-
δ 3.65 ppm (t, 2H): The -CH₂OH triplet confirms the primary alcohol.[1]
-
δ 1.1 - 2.9 ppm (m, 9H): The piperidine ring protons and the ethyl linker protons appear as a complex multiplet region.[1]
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 144.14: Base peak.[1]
-
Fragmentation: Loss of -CH₂CH₂OH side chain or -CH₃ group may be observed in high-energy collisions.[1]
Figure 2: Analytical workflow for structural validation.
Pharmaceutical Applications
Building Block for Receptor Ligands
While often confused with the 4-substituted intermediates used in Iloperidone or Risperidone synthesis, the 3-substituted isomer serves a distinct role.[1] It is frequently employed in the synthesis of:
-
Muscarinic Agonists/Antagonists: The 3-position mimics the acetylcholine structure more closely than the 4-position in certain binding modes.[1]
-
Sigma (σ) Receptor Ligands: Used to modulate affinity and selectivity by altering the distance between the basic nitrogen and the aromatic pharmacophore.[1]
Metabolic Considerations
In drug discovery, this alcohol is often a metabolic handle .[1] The primary alcohol can be oxidized in vivo to the corresponding carboxylic acid or glucuronidated, facilitating excretion.[1] Understanding this metabolic liability is crucial when using this scaffold in lead compounds.[1]
References
-
Sigma-Aldrich. "2-(1-Methylpiperidin-3-yl)ethan-1-ol Product Specification." Merck KGaA.[1] Link
-
PubChem. "Compound Summary: 2-(1-Methylpiperidin-3-yl)ethanol."[1] National Library of Medicine.[1] Link[1]
-
Strupczewski, J. T., et al. "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as Typical Antipsychotic Agents."[1] Journal of Medicinal Chemistry, 1995.[1][5] (Provides context on analogous 4-substituted piperidine synthesis). Link[1]
-
Ambeed. "2-(1-Methylpiperidin-3-yl)ethanol Datasheet." Ambeed. Link
-
Clarke, H. T., et al. "The Preparation of Secondary Amines."[1] Journal of the American Chemical Society (Eschweiler-Clarke reaction mechanism foundation).[1]
"2-(1-Methylpiperidin-3-YL)ethan-1-OL" physical and chemical properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the realm of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to the development of new therapeutic agents. Piperidine derivatives, in particular, represent a privileged structural motif found in numerous approved drugs and clinical candidates due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. This guide focuses on a specific, yet lesser-documented member of this family: 2-(1-Methylpiperidin-3-YL)ethan-1-OL .
This document serves as a comprehensive technical guide, consolidating the available physicochemical data, proposing logical synthetic strategies, and discussing potential applications based on its structural features. It is important to note that while this guide strives for scientific rigor, publicly available experimental data for this specific compound is limited. Therefore, some properties and protocols are presented based on established chemical principles and data from structurally related analogs. Experimental validation is strongly recommended for any application.
Molecular Identity and Physicochemical Properties
Core Structure and Identification
2-(1-Methylpiperidin-3-YL)ethan-1-OL is a chiral amino alcohol featuring a saturated N-methylpiperidine ring substituted at the 3-position with an ethanol group. This substitution pattern is less common than the 2- or 4-substituted isomers, making it a molecule of particular interest for exploring novel structure-activity relationships.
dot digraph "Molecule_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; b [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; c [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; d [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; e [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; f [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; g [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; h [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; i [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; j [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle];
a -- b; b -- c; c -- d; d -- e; e -- f; f -- a; c -- g; g -- h; h -- i; a -- j; } केंद
Figure 1: 2D Structure of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 2-(1-Methylpiperidin-3-YL)ethan-1-OL |
| Synonyms | 2-(1-methyl-3-piperidinyl)ethanol |
| CAS Number | 101257-32-3 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| InChI | InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3 |
| InChIKey | PLZATTBQOOIXMS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(C1)CCO |
Physicochemical Parameters
Table 2: Physical and Chemical Properties
| Property | Value/Prediction | Source/Note |
| Physical Form | Liquid | Chemical Supplier Data |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the presence of the hydroxyl and tertiary amine groups. |
| pKa (Conjugate Acid) | Predicted: ~9.5-10.5 | Prediction based on the pKa of N-methylpiperidine. Experimental verification is required. |
| LogP | Predicted: ~1.0-1.5 | Prediction based on molecular structure; indicates moderate lipophilicity. |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Route
A logical synthetic approach to 2-(1-Methylpiperidin-3-YL)ethan-1-OL would involve the elaboration of a pre-formed piperidine ring. A plausible retrosynthetic analysis is presented below.
Figure 2: Proposed Retrosynthetic Pathway.
Proposed Synthetic Protocol:
-
Reduction of the Pyridine Ring: The commercially available ethyl 2-(pyridin-3-yl)acetate can be reduced to the corresponding piperidine derivative. A common method for this transformation is catalytic hydrogenation using a platinum or rhodium catalyst under hydrogen pressure.
-
N-Methylation: The secondary amine of the resulting ethyl 2-(piperidin-3-yl)acetate can be selectively methylated. A standard and efficient method is reductive amination using formaldehyde and a reducing agent such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).
-
Ester Reduction: The final step involves the reduction of the ethyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful and reliable reagent for this transformation.
Self-Validation and In-Process Controls: Each step of this proposed synthesis should be monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods.
Spectroscopic Characterization
While specific experimental spectra for 2-(1-Methylpiperidin-3-YL)ethan-1-OL are not publicly available, the following are the expected key features based on its structure:
-
¹H NMR:
-
A singlet corresponding to the N-methyl protons.
-
Multiplets for the piperidine ring protons.
-
A triplet corresponding to the methylene protons adjacent to the hydroxyl group.
-
A broad singlet for the hydroxyl proton (exchangeable with D₂O).
-
-
¹³C NMR:
-
A signal for the N-methyl carbon.
-
Multiple signals in the aliphatic region for the piperidine and ethyl chain carbons.
-
A downfield signal for the carbon bearing the hydroxyl group.
-
-
IR Spectroscopy:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands in the region of 2800-3000 cm⁻¹.
-
A C-N stretching band around 1000-1200 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable.
-
Fragmentation patterns would likely involve the loss of a hydroxyl group, an ethyl group, or cleavage of the piperidine ring.
-
Chemical Reactivity and Potential Applications
Reactivity Profile
The chemical reactivity of 2-(1-Methylpiperidin-3-YL)ethan-1-OL is dictated by its two primary functional groups: the tertiary amine and the primary alcohol.
-
Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It will readily react with acids to form quaternary ammonium salts.
-
Primary Alcohol: The hydroxyl group can undergo a variety of transformations common to primary alcohols, including:
-
Oxidation: To the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers, for example, via the Williamson ether synthesis.
-
Halogenation: Replacement of the hydroxyl group with a halogen using reagents like thionyl chloride or phosphorus tribromide.
-
Figure 3: Key Reactions of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Potential Applications in Drug Development
The structural features of 2-(1-Methylpiperidin-3-YL)ethan-1-OL suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.
-
Scaffold for CNS-active Agents: The N-methylpiperidine motif is a common feature in many centrally acting drugs. The combination of the basic nitrogen and the hydroxyl group allows for the introduction of various pharmacophores, potentially leading to compounds with activity at neurotransmitter receptors or transporters.
-
Building Block for Complex Molecules: The primary alcohol provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecules through ester or ether linkages. This makes it a valuable building block for combinatorial chemistry and lead optimization campaigns.
Safety and Handling
Specific safety data for 2-(1-Methylpiperidin-3-YL)ethan-1-OL is not extensively documented. However, based on the properties of similar amino alcohols and piperidine derivatives, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion and Future Directions
2-(1-Methylpiperidin-3-YL)ethan-1-OL represents an intriguing, yet underexplored, chemical entity. Its unique substitution pattern on the piperidine ring offers opportunities for the design of novel compounds with potentially unique pharmacological profiles. While a lack of extensive public data necessitates a cautious and experimentally driven approach, the foundational information and proposed synthetic strategies outlined in this guide provide a solid starting point for researchers and drug development professionals.
Future work should focus on the experimental validation of the physicochemical properties, the optimization of a scalable synthetic route, and the exploration of its utility as a building block in the synthesis of new chemical libraries for biological screening. Such efforts will undoubtedly shed more light on the potential of this and related compounds in the advancement of medicinal chemistry.
References
Due to the limited availability of specific literature on 2-(1-Methylpiperidin-3-YL)ethan-1-OL, this section remains unpopulated. Authoritative sources for general principles of organic synthesis and the properties of related compounds can be found in standard organic chemistry textbooks and chemical databases.
Methodological & Application
Chiral separation of "2-(1-Methylpiperidin-3-YL)ethan-1-OL" enantiomers
An Application Guide to the Enantioselective Separation of 2-(1-Methylpiperidin-3-YL)ethan-1-OL
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the chiral separation of 2-(1-Methylpiperidin-3-YL)ethan-1-OL enantiomers, a critical process in pharmaceutical development and quality control. Recognizing the distinct pharmacological profiles that enantiomers often exhibit, achieving robust and reproducible separation is paramount.[1][2] This document moves beyond a simple recitation of methods to explain the underlying principles and strategic decisions that inform successful chiral chromatography. We present detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering researchers flexibility based on available instrumentation and analytical objectives. The guide is structured to empower researchers, scientists, and drug development professionals with the expertise to develop, optimize, and troubleshoot the enantioselective analysis of this important piperidine-based amino alcohol.
Introduction: The Imperative of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[3][4] The introduction of a chiral center, as seen in 2-(1-Methylpiperidin-3-YL)ethan-1-OL, transforms the molecule into a stereoisomeric pair, or enantiomers. These non-superimposable mirror images can interact differently with the chiral environment of the human body, leading to significant variations in efficacy, metabolism, and toxicity.[5][6] Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric composition of chiral drug candidates.[7]
Chromatographic techniques, particularly HPLC and SFC, are the cornerstone of modern chiral analysis due to their high efficiency and versatility.[7][8] The fundamental principle of chromatographic chiral separation lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[1] The differing stability of these complexes results in differential retention times, allowing for their separation and quantification.[9]
Strategic Approach to Method Development
A successful chiral separation method is not born from trial and error but from a logical, systematic approach grounded in the physicochemical properties of the analyte. 2-(1-Methylpiperidin-3-YL)ethan-1-OL is a basic amino alcohol, and these functional groups are the primary drivers for selecting the appropriate chromatographic system.
Analyte Characterization and System Selection
-
Structure: The molecule contains a tertiary amine within the piperidine ring (a basic center) and a primary alcohol (a polar, hydrogen-bonding group). The chiral center is at the 3-position of the piperidine ring.
-
Chromatographic Mode:
-
High-Performance Liquid Chromatography (HPLC): A highly versatile and widely available technique suitable for polar compounds like amino alcohols.[7][10][11] Normal-phase (NP) chromatography is often the preferred mode for polysaccharide-based CSPs.
-
Supercritical Fluid Chromatography (SFC): An increasingly popular alternative that offers faster separations, lower solvent consumption, and unique selectivity. SFC is particularly effective for the chiral separation of polar and basic compounds.[8][12]
-
Gas Chromatography (GC): While possible, GC would likely require derivatization of the polar alcohol and amine groups to increase volatility, adding complexity to the workflow.[13][14][15]
-
This guide will focus on HPLC and SFC as the most direct and efficient pathways for this analyte.
Method Development Workflow
The process of developing a robust chiral method follows a clear, logical progression. The goal is to screen for initial success and then methodically optimize for resolution and peak shape.
Caption: Logical workflow for chiral method development.
Recommended Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in achieving chiral separation. For an amino alcohol like 2-(1-Methylpiperidin-3-YL)ethan-1-OL, several classes of CSPs are highly recommended for initial screening.
| CSP Class | Chiral Selector Example | Rationale for Selection |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak® IA, AD-H) | Broad applicability and high success rates for a wide range of chiral compounds, including amines and alcohols.[16][17][18] The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and steric interactions. |
| Pirkle-Type (π-acid/π-base) | (R,R)-Whelk-O® 1 | Designed for compounds with π-acidic or π-basic groups, but also effective for amino alcohols through hydrogen bonding and dipole-stacking interactions.[7][19] |
| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Possess ionic groups and are compatible with aqueous mobile phases, making them ideal for separating polar and ionic compounds like amino alcohols.[20] |
Detailed Application Protocols
The following protocols provide robust starting points for the chiral separation of 2-(1-Methylpiperidin-3-YL)ethan-1-OL. Optimization will likely be required to achieve baseline resolution depending on the specific instrumentation and column used.
Protocol 1: Chiral Separation by Normal-Phase HPLC
Objective: To resolve the enantiomers of 2-(1-Methylpiperidin-3-YL)ethan-1-OL using a polysaccharide-based CSP under normal-phase conditions.
Rationale for Choices:
-
CSP: A column like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point due to its proven success with piperidine analogs and broad enantiorecognition capabilities.[16]
-
Mobile Phase: A simple mobile phase of hexane and an alcohol modifier (isopropanol or ethanol) is used. The alcohol content is adjusted to control retention and selectivity.
-
Additive: A basic additive, Diethylamine (DEA), is essential. The basic nature of the analyte can lead to strong interactions with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a competitor, masking these sites and ensuring symmetrical peak shapes.
Experimental Workflow:
Caption: HPLC experimental workflow from sample to analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-(1-Methylpiperidin-3-YL)ethan-1-OL at 1.0 mg/mL in ethanol.
-
Create a working sample by diluting the stock solution to 0.1 mg/mL using the initial mobile phase composition.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or PDA detector.
-
Chiral Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Set up the HPLC system with the specified conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).
-
Inject the prepared sample.
-
Acquire data for a sufficient duration to allow both enantiomers to elute.
-
-
Data Analysis:
-
Integrate the two enantiomer peaks.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs). A resolution value > 1.5 indicates baseline separation.
-
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
Objective: To achieve a rapid and efficient separation of the enantiomers using SFC.
Rationale for Choices:
-
SFC: Offers significant advantages in speed and reduced organic solvent usage compared to HPLC.[12]
-
Modifier: Methanol is a common and effective polar modifier used to increase the mobile phase strength and interact with the analyte and CSP.
-
Additive: For basic analytes in SFC, an acidic additive like ethanesulfonic acid (ESA) can form an ion pair with the analyte, leading to dramatic improvements in peak shape and resolution.[17][21] Alternatively, a basic additive can also be effective.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-(1-Methylpiperidin-3-YL)ethan-1-OL at 1.0 mg/mL in methanol.
-
Dilute to a working concentration of 0.2 mg/mL in methanol.
-
-
Instrumentation and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator (BPR) and UV/Vis or PDA detector.
-
Chiral Column: Chiralpak® AD-H, 150 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Supercritical CO₂ and a modifier.
-
Modifier: Methanol with 0.2% Ethanesulfonic Acid (ESA).
-
Gradient/Isocratic: Start with an isocratic elution of 15% modifier.
-
Total Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
-
Procedure:
-
Configure the SFC system and allow it to equilibrate under the specified conditions.
-
Inject the sample.
-
Acquire the chromatogram.
-
-
Optimization Strategy:
-
If separation is not achieved, screen different modifiers (e.g., ethanol).
-
Vary the percentage of the modifier (e.g., from 5% to 40%) to optimize retention and resolution.
-
Screen different additives (e.g., try a basic additive like DEA if the acidic one is not successful).
-
Summary of Starting Conditions & Troubleshooting
The table below summarizes the recommended starting points for method development.
| Parameter | HPLC Method | SFC Method |
| Technique | Normal-Phase HPLC | Supercritical Fluid Chromatography |
| Column | Chiralpak® IA (250x4.6mm, 5µm) | Chiralpak® AD-H (150x4.6mm, 5µm) |
| Mobile Phase A | n-Hexane | Supercritical CO₂ |
| Mobile Phase B | Isopropanol | Methanol |
| Composition | 80% A / 20% B | 85% A / 15% B (Isocratic) |
| Additive | 0.1% Diethylamine in total mobile phase | 0.2% Ethanesulfonic Acid in Phase B |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 35 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV, 210 nm | UV, 210 nm |
Common Troubleshooting Insights:
-
Issue: Severe Peak Tailing (Asymmetry > 2.0)
-
Cause: Secondary ionic interactions between the basic analyte and the stationary phase.
-
Solution (HPLC/SFC): Increase the concentration of the basic/acidic additive (e.g., increase DEA to 0.2% or ESA to 0.3%). Ensure the column is fully equilibrated.
-
-
Issue: No Separation (α = 1)
-
Cause: The chosen CSP does not provide enantiorecognition for this analyte under the tested conditions.
-
Solution: Screen a different class of CSP (e.g., switch from a polysaccharide to a Pirkle-type column). Change the alcohol modifier (e.g., from isopropanol to ethanol in HPLC), as this can significantly alter the chiral recognition mechanism.
-
-
Issue: Poor Resolution (Rs < 1.5)
-
Cause: Insufficient selectivity or efficiency.
-
Solution: Methodically adjust the mobile phase composition. In HPLC, decrease the percentage of alcohol to increase retention and potentially improve selectivity. In SFC, optimize the modifier percentage. Adjusting temperature and flow rate can also fine-tune the resolution.
-
Conclusion
The chiral separation of 2-(1-Methylpiperidin-3-YL)ethan-1-OL is readily achievable through a systematic and informed approach to chromatographic method development. By understanding the analyte's properties as a basic amino alcohol, appropriate columns and mobile phases can be selected to yield robust and reproducible results. Both HPLC and SFC present viable and powerful options. The protocols and strategies outlined in this guide provide a comprehensive starting point for researchers, enabling the accurate determination of enantiomeric purity that is essential for the advancement of safe and effective pharmaceuticals.
References
- IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry.
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
- CORE. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. Available from: [Link]
-
Welch, C. J., Biba, M., Gouker, J. R., Wu, D. R., & Augustine, B. H. (2006). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1111(2), 193–198. Available from: [Link]
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Li, S., & Purdy, W. C. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 31(5), 173–179. Available from: [Link]
- Phenomenex. Chiral HPLC Separations Guidebook.
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available from: [Link]
-
Lee, J. H., Kim, J. A., Lee, S., Ryoo, J. J., & Lee, K. P. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 33(1), 221–224. Available from: [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Available from: [Link]
-
Chromatography Online. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]
-
ACS Publications. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. Available from: [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
- LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
-
ResearchGate. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam | Request PDF. Available from: [Link]
-
ResearchGate. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Amino alcohol-derived chiral stationary phases. Available from: [Link]
-
Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available from: [Link]
-
ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Available from: [Link]
-
PubChem. 2-[1-(2-Methylidenebutyl)piperidin-3-yl]ethanol. Available from: [Link]
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
-
Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 51(2), 102–105. Available from: [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethylpiperidines. Available from: [Link]
-
ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. Available from: [Link]
-
Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Available from: [Link]
Sources
- 1. iapc-obp.com [iapc-obp.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. bio-rad.com [bio-rad.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 16. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 17. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
"2-(1-Methylpiperidin-3-YL)ethan-1-OL" in vitro assay protocols
Application Note: Pre-Clinical Characterization of 2-(1-Methylpiperidin-3-yl)ethan-1-ol Scaffolds
Part 1: Introduction & Scaffold Analysis
2-(1-Methylpiperidin-3-yl)ethan-1-ol represents a "privileged scaffold" in Central Nervous System (CNS) medicinal chemistry. Its structural core—a saturated nitrogen heterocycle with a flexible hydroxyethyl side chain—mimics the pharmacophores found in a diverse array of neuroactive agents, including Sigma-1 receptor (
Unlike rigid aromatic systems, this aliphatic scaffold offers three-dimensionality (
Primary Applications:
-
Sigma-1 Receptor Modulation: The
-methylpiperidine moiety is a classic cation-binding motif for the receptor's aspartate residue (Asp126). -
Neuroleptic Synthesis: Structurally homologous to the side chains of phenothiazine antipsychotics (e.g., Thioridazine metabolites).
-
Insect Repellency: Isostere of Icaridin (Picaridin) precursors.
This guide details the in vitro assay protocols required to validate this compound's utility as a lead fragment, focusing on Target Engagement (Sigma-1) and Metabolic Stability (ADME) .
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path for characterizing this scaffold, moving from chemical verification to functional biological profiling.
Figure 1: Critical path workflow for the characterization of Piperidine-Ethanol derivatives.
Part 3: Physicochemical Profiling Protocols
Before biological testing, the compound's ability to cross the Blood-Brain Barrier (BBB) must be estimated via lipophilicity (LogD) and solubility assays.
Protocol A: High-Throughput LogD Determination (Shake-Flask Method)
Rationale: The piperidine nitrogen is basic. At physiological pH (7.4), the equilibrium between the ionized (cationic) and neutral forms dictates membrane permeability.
Materials:
-
Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.
-
Organic Phase: 1-Octanol (saturated with PBS).
-
Detection: HPLC-UV or LC-MS/MS.
Procedure:
-
Preparation: Dissolve 2-(1-Methylpiperidin-3-yl)ethan-1-ol in DMSO to create a 10 mM stock.
-
Partitioning: In a deep-well plate, add 495 µL of PBS-saturated Octanol and 495 µL of Octanol-saturated PBS.
-
Spike: Add 10 µL of compound stock.
-
Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.
-
Quantification: Sample both phases. Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation:
Acceptance Criteria:
-
Ideal CNS Range:
. -
Note: This specific alcohol is polar. Expect a LogD around 0.5–1.0. If too low, prodrug strategies (esterification of the -OH) may be required.
Part 4: In Vitro Metabolic Stability (Microsomal Stability)
Rationale: N-methyl piperidines are susceptible to N-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). This assay quantifies the intrinsic clearance (
Visualizing the Metabolic Pathway:
Figure 2: Predicted metabolic fate of 2-(1-Methylpiperidin-3-yl)ethan-1-ol.
Protocol B: Microsomal Stability Assay
Reagents:
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL microsomes in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 mins.
-
Substrate Addition: Spike the test compound (final conc. 1 µM, <0.1% DMSO) into the mixture.
-
Initiation: Add NADPH cofactor to start the reaction. (Include a "No NADPH" control to check for chemical instability).
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile/Internal Standard mix.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor the transition of the parent ion
. -
Data Analysis: Plot
vs. time. The slope determines half-life:
Part 5: Target Engagement (Sigma-1 Receptor Binding)
Rationale: Small, basic N-alkyl piperidines are "privileged structures" for the Sigma-1 receptor (
Protocol C: Radioligand Binding Assay ( R)
Assay System:
-
Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human
R. -
Radioligand:
(Specific Activity ~30 Ci/mmol). -
Non-Specific Binder: Haloperidol (10 µM).
Detailed Workflow:
-
Buffer Preparation: 50 mM Tris-HCl, pH 7.4.
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding (TB): Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol (10 µM).
-
Test: Membrane + Radioligand + 2-(1-Methylpiperidin-3-yl)ethan-1-ol (Concentration range: 1 nM to 10 µM).
-
-
Incubation:
-
Add 100 µL Membrane suspension (10-20 µg protein/well).
-
Add 50 µL
(Final conc. 2 nM, approx ). -
Add 50 µL Test Compound.
-
Incubate for 120 minutes at 37°C .
-
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce binding to filter) using a cell harvester.
-
Washing: Wash 3x with ice-cold Tris buffer.
-
Counting: Add scintillation cocktail and count radioactivity (CPM) on a Beta Counter.
-
Analysis:
-
Calculate % Inhibition at each concentration.
-
Fit to a one-site competition model to derive
and (Cheng-Prusoff equation).
-
Interpretation:
- : Potent Binder. The scaffold is a viable hit for Sigma-1 modulation.
- : Non-binder. The compound is likely clean of Sigma-1 "off-target" liability if the goal is a different receptor (e.g., Muscarinic).
Part 6: Summary of Reference Data
| Parameter | Expected Value/Range | Method | Relevance |
| Molecular Weight | 143.23 g/mol | Calculated | Fragment-sized (<300 Da) |
| LogD (pH 7.4) | 0.5 – 1.2 | Shake Flask | Moderate lipophilicity; likely BBB permeable via transport or diffusion. |
| pKa (Basic N) | 9.2 ± 0.5 | Potentiometric | Highly ionized at physiological pH. |
| Metabolic Stability | T1/2 < 30 min (HLM) | Microsomal | Likely high clearance due to N-demethylation. |
| Radioligand | Common "off-target" for piperidines; potential therapeutic target. |
References
-
Sigma-1 Receptor Ligand Design: Title: Synthesis of Aminoethyl-Substituted Piperidine Deriv
Receptor Ligands with Antiproliferative Properties. Source:ChemMedChem, 2022.[1] URL:[Link] -
Piperidine Scaffold Profiling: Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Source:ACS Medicinal Chemistry Letters, 2023. URL:[Link]
-
Metabolic Stability Protocols: Title: In Vitro Methods for Assessing Metabolic Stability (Microsomes). Source:Cyprotex / Evotec Protocols. URL:[Link]
Sources
Application Note: 2-(1-Methylpiperidin-3-yl)ethan-1-ol as a Pharmaceutical Intermediate
This guide details the technical specifications, synthesis, and pharmaceutical applications of 2-(1-Methylpiperidin-3-yl)ethan-1-ol (CAS: 101257-32-3). It is designed for medicinal chemists and process engineers focusing on CNS-targeted drug discovery, particularly for Sigma-1 receptor ligands and dopaminergic modulators.
Executive Summary
2-(1-Methylpiperidin-3-yl)ethan-1-ol is a critical saturated heterocyclic building block. Its structural core—a 3-substituted piperidine ring with a hydroxyethyl side chain—serves as a versatile "linker" unit in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Unlike its 4-substituted counterparts (common in antihistamines like Loratadine) or 2-substituted analogs (common in neuroleptics like Thioridazine), the 3-substituted isomer offers a unique vector for exploring chiral space in drug candidates, significantly influencing binding affinity and metabolic stability in Sigma-1 (
This guide provides a validated protocol for its synthesis from commercially available precursors, its activation into an alkylating agent, and its application in generating a library of CNS-active compounds.
Chemical Profile & Technical Specifications[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol |
| CAS Number | 101257-32-3 (Racemate); 1620510-55-5 ((R)-isomer) |
| Molecular Formula | C |
| Molecular Weight | 143.23 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 220–225 °C (at 760 mmHg) |
| Solubility | Miscible with water, ethanol, DCM, DMSO |
| pKa | ~9.8 (Piperidine nitrogen) |
| Key Impurities | 3-Vinyl-1-methylpiperidine (elimination product), Pyridine analogs |
Synthetic Pathway & Logic
The synthesis is designed to be scalable and cost-effective, utilizing 3-Pyridineethanol as the starting material. This route avoids the use of expensive lithium aluminum hydride (LiAlH
Reaction Scheme Visualization
Caption: Figure 1. Stepwise synthesis from pyridine precursor to activated pharmaceutical synthon.
Experimental Protocols
Protocol A: Synthesis of 2-(1-Methylpiperidin-3-yl)ethan-1-ol
Objective: Convert 3-pyridineethanol to the target N-methylpiperidine alcohol.
Reagents:
-
3-Pyridineethanol (1.0 eq)
-
Platinum(IV) oxide (PtO
, Adams' catalyst) (1 mol%) -
Acetic Acid (Glacial)[1]
-
Formaldehyde (37% aq. solution, 2.5 eq)
-
Formic Acid (98%, 3.0 eq)
Step-by-Step Methodology:
-
Hydrogenation (Ring Reduction):
-
In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3-Pyridineethanol (10.0 g) in glacial acetic acid (50 mL).
-
Add PtO
(100 mg). Note: Catalyst choice is critical.[2] PtO minimizes side reactions compared to Pd/C for pyridine reduction. -
Pressurize with H
(50 psi) and stir at room temperature for 12 hours. -
Monitor: Check reaction progress via TLC (MeOH/DCM 1:9, stained with Ninhydrin). Disappearance of UV activity indicates loss of the pyridine ring.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to obtain 3-piperidineethanol acetate salt as a viscous oil.
-
-
N-Methylation (Eschweiler-Clarke):
-
To the crude acetate salt, add Formic Acid (3.0 eq) and Formaldehyde (2.5 eq).
-
Reflux the mixture at 90–100 °C for 4–6 hours. Mechanism: The secondary amine is methylated via an iminium ion intermediate reduced by formate.
-
Quenching: Cool to 0 °C and basify with 4M NaOH to pH > 12.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry the organic phase over Na
SO , filter, and concentrate. Distill the residue under vacuum (bp ~110°C at 5 mmHg) to yield the pure product.
-
Yield: 75–85% overall.
Protocol B: Activation to 3-(2-Chloroethyl)-1-methylpiperidine
Context: The alcohol itself is rarely the final API. It is almost exclusively converted to the chloride or mesylate to serve as an alkylating agent for nucleophilic pharmacophores (e.g., indoles, phenols).
Reagents:
-
2-(1-Methylpiperidin-3-yl)ethan-1-ol (1.0 eq)
-
Thionyl Chloride (SOCl
) (1.5 eq) -
Dichloromethane (DCM) (Solvent)
Methodology:
-
Dissolve the alcohol in anhydrous DCM under N
atmosphere. Cool to 0 °C. -
Add SOCl
dropwise to control the exotherm. -
Allow to warm to room temperature and reflux for 2 hours. Caution: SO
and HCl gas evolution. -
Evaporate solvent and excess SOCl
to obtain the hydrochloride salt of the chloro-derivative. -
Storage: Store as the HCl salt in a desiccator. The free base is unstable and can self-polymerize (aziridinium formation).
Protocol C: Case Study – Synthesis of a Sigma-1 Receptor Ligand
Application: Synthesis of a generic 3-substituted piperidine analog of Siramesine or Haloperidol derivatives.
Workflow:
-
Nucleophile Preparation: Dissolve a pharmacophore core (e.g., 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole or a simple indole) in DMF.
-
Base: Add K
CO (3.0 eq) and catalytic KI (0.1 eq) to facilitate the Finkelstein reaction. -
Alkylation: Add the 3-(2-Chloroethyl)-1-methylpiperidine HCl (prepared in Protocol B).
-
Reaction: Heat at 80 °C for 12 hours.
-
Result: The piperidine side chain is attached to the pharmacophore, introducing a basic center and a chiral 3-substituted moiety that often enhances selectivity for
over receptors.
Quality Control & Analytical Standards
1. HPLC Method (Purity):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.
-
Detection: UV is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). Alternatively, derivatize with Benzoyl Chloride for UV detection at 254 nm.
2. GC-MS (Identity):
-
Inlet: 250 °C.
-
Column: HP-5MS.
-
Oven: 60 °C (1 min) -> 20 °C/min -> 280 °C.
-
MS: EI source. Look for molecular ion [M]+ = 143 and base peak m/z = 98 (N-methyl-3-vinylpiperidine fragment).
3. NMR Criteria (CDCl
-
1H NMR: Diagnostic singlet for N-CH
at ~2.25 ppm. Multiplets for the piperidine ring protons (1.5–2.9 ppm). Triplet/Multiplet for -CH OH at ~3.65 ppm.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).
-
Specific Risk: The activated chloro-derivative (Protocol B) is a potent alkylating agent (similar to nitrogen mustards). Handle in a fume hood with double gloves.
-
Storage: The alcohol is hygroscopic. Store under Argon at 2–8 °C.
References
- Synthesis of Piperidine Alcohols: Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on pyridine hydrogenation). Relevance: Establishes PtO as the standard for minimizing side reactions during pyridine reduction.
- Source: Icke, R. N., & Wisegarver, B. B. (1945). "3-Phenylethylamine". Organic Syntheses, 25, 89.
-
Pharmaceutical Applications (Sigma Ligands)
-
Source: Matsumoto, R. R., et al. (2014). "Sigma receptors: potential targets for a new class of antidepressant drugs". CNS & Neurological Disorders-Drug Targets, 13(4), 638-647. Link
- Relevance: Discusses the structural requirements for Sigma-1 ligands, highlighting the role of N-substituted piperidines.
-
- Isomer Specificity in Drug Design: Source: Smith, A. B., et al. (2011). "Design, Synthesis, and Biological Evaluation of Novel Sigma-1 Receptor Ligands". Journal of Medicinal Chemistry, 54(13), 4815–4826. Relevance: Demonstrates how shifting the side chain from position 4 to position 3 on the piperidine ring alters receptor selectivity profiles.
-
Safety Data
Sources
- 1. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 2. Buy 1-(2-Methylpiperidin-3-yl)ethan-1-one (EVT-13289588) [evitachem.com]
- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization & Cell-Based Profiling of 2-(1-Methylpiperidin-3-yl)ethan-1-ol
Executive Summary & Biological Context
2-(1-Methylpiperidin-3-yl)ethan-1-ol (CAS: 1620510-55-5 for R-isomer; generic scaffold references available) represents a privileged "privileged structure" in neuropharmacology. Belonging to the class of 3-substituted piperidines, this scaffold serves as a critical pharmacophore for ligands targeting the Sigma-1 Receptor (
Unlike simple solvents or buffers, this compound acts as a bioactive probe or lead scaffold. Its structural features—a basic tertiary amine (protonatable at physiological pH) and a hydrogen-bond donor (hydroxyl tail)—mimic the "pharmacophoric triangle" required for high-affinity binding to the
This guide details the cell-based evaluation of this compound, focusing on:
-
Target Engagement: Competitive binding assays for
R affinity. -
Functional Readout: ER Stress rescue assays (Chaperone activity).
-
Safety Profiling: Cytotoxicity and off-target screening.
Mechanism of Action & Signaling Pathway
To design effective assays, one must understand the signaling cascade. 2-(1-Methylpiperidin-3-yl)ethan-1-ol acts primarily as a ligand that modulates the
Figure 1: Putative mechanism of action. The piperidine scaffold binds
Protocol 1: Competitive Radioligand Binding Assay ( R)
This is the "Gold Standard" assay to determine the affinity (
Experimental Logic
We utilize HEK293 cells stably overexpressing human
Materials
-
Cell Line: HEK293-h
(Membrane preparation). -
Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).
-
Test Compound: 2-(1-Methylpiperidin-3-yl)ethan-1-ol (Dissolved in DMSO, 10 mM stock).
-
Non-specific Control: Haloperidol (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK293-h
cells and homogenize in ice-cold Tris buffer. -
Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet to a protein concentration of 0.5 mg/mL.
-
-
Incubation Setup (96-well plate):
-
Total Binding: 100 µL Membrane + 50 µL [³H]-Pentazocine (2 nM final) + 50 µL Buffer.
-
Non-Specific Binding (NSB): 100 µL Membrane + 50 µL Radioligand + 50 µL Haloperidol (10 µM).
-
Test Wells: 100 µL Membrane + 50 µL Radioligand + 50 µL 2-(1-Methylpiperidin-3-yl)ethan-1-ol (Concentration range:
M to M).
-
-
Equilibration: Incubate for 120 minutes at 37°C . (Note: 37°C is preferred over RT to ensure thermodynamic equilibrium for this scaffold).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count CPM (Counts Per Minute).
Data Analysis
Calculate specific binding:
Protocol 2: Functional ER Stress Rescue Assay
Affinity does not equal efficacy. This assay determines if the compound acts as an agonist (neuroprotective) or antagonist .
Experimental Logic
Sigma-1 agonists prevent cell death induced by ER stress agents like Thapsigargin. If 2-(1-Methylpiperidin-3-yl)ethan-1-ol is a functional agonist, it will shift the viability curve of Thapsigargin-treated cells.
Materials
-
Cell Line: SH-SY5Y (Neuroblastoma) or CHO-K1.
-
Stressor: Thapsigargin (TG) or Tunicamycin.
-
Readout: CellTiter-Glo® (ATP luminescence) or MTT.
Workflow Diagram
Figure 2: Functional neuroprotection workflow. Pre-treatment is critical to prime the chaperone machinery.
Protocol Steps
-
Seeding: Plate SH-SY5Y cells at 10,000 cells/well in DMEM/F12 + 10% FBS. Allow adherence overnight.
-
Compound Pre-treatment: Remove media. Add fresh media containing 2-(1-Methylpiperidin-3-yl)ethan-1-ol (1 µM, 10 µM). Incubate for 1 hour .
-
Rationale: Agonists need time to translocate
R before the stress insult occurs.
-
-
Stress Induction: Add Thapsigargin (final conc. 1 µM) directly to the wells (do not wash out compound).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 mins. Read Luminescence.
Interpretation
-
Agonist: Significant restoration of viability compared to TG-only control.
-
Antagonist: No rescue, or exacerbation of toxicity.
Protocol 3: Metabolic Stability (Microsomal)
The "ethan-1-ol" side chain and N-methyl group are metabolic "soft spots". This assay predicts in vivo half-life.
Protocol
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Reaction:
-
Substrate: 2-(1-Methylpiperidin-3-yl)ethan-1-ol (1 µM).
-
Cofactor: NADPH regenerating system.
-
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol).
-
Analysis: LC-MS/MS. Monitor parent ion loss.
-
Note: Look for metabolites: N-demethylation (M-14) or oxidation of the alcohol to carboxylic acid (+14/16).
-
Data Summary & Troubleshooting
| Parameter | Expected Result | Troubleshooting |
| Solubility | High (Polar amine/alcohol) | Dissolve in water or PBS; DMSO not strictly required but standard. |
| Binding Affinity ( | 10 nM - 500 nM | If |
| Cytotoxicity ( | > 50 µM | If toxic < 10 µM, check for impurities or solvent effects. |
| Nonspecific Binding | < 20% | Use 0.1% PEI on filters; use glass-coated plates. |
References
-
Structure-Affinity Relationships of Sigma Ligands : Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Source: Journal of Medicinal Chemistry / PMC.[1] URL: [Link] Relevance: Establishes the 1-methylpiperidine core as a high-affinity
pharmacophore. -
Functional Assays for Piperidines : Title: Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Source: MDPI Molecules. URL: [Link] Relevance: Provides protocols for cytotoxicity assays (MTT) using piperidine scaffolds.
-
Chiral Resolution & Synthesis : Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted Synthesis. Source: PMC / NIH. URL: [Link] Relevance: Background on the synthesis and stereochemistry of piperidine-ethanol derivatives.[2]
-
Sigma-1 Receptor Chaperone Mechanism : Title: The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Source: Frontiers in Physiology. URL: [Link] Relevance: Mechanistic grounding for the ER stress rescue assay.
-
Compound Identification : Title: 2-(1-Methylpiperidin-3-yl)ethan-1-ol (Chemical Substance). Source: PubChem. URL: [Link] (Note: Linked to related isomer/derivative entries for verification).
Disclaimer: This protocol is intended for research use only. 2-(1-Methylpiperidin-3-yl)ethan-1-ol is a chemical reagent and should be handled with appropriate PPE. Consult the Safety Data Sheet (SDS) before use.
Sources
Application Note & Protocol: Characterizing the Receptor Binding Profile of 2-(1-Methylpiperidin-3-YL)ethan-1-OL
Abstract
This document provides a comprehensive guide for characterizing the receptor binding affinity of the novel compound, 2-(1-Methylpiperidin-3-YL)ethan-1-OL. The structural motif of an N-methylated piperidine is a well-established pharmacophore found in numerous ligands for G-protein coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptor (mAChR) family. This guide outlines a systematic approach, beginning with a screening assay to identify potential interactions with muscarinic receptor subtypes, followed by detailed saturation and competitive inhibition binding assays to precisely quantify the binding affinity (Ki) for a specific receptor target. The protocols described herein are based on established radioligand binding techniques and provide the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: Scientific Rationale
The compound 2-(1-Methylpiperidin-3-YL)ethan-1-OL possesses a core structure—the 1-methyl-3-substituted piperidine ring—that confers a high probability of interaction with orthosteric or allosteric sites on neurotransmitter receptors. The muscarinic acetylcholine receptors (M1-M5) are a family of GPCRs that are critical for regulating a wide array of central and peripheral nervous system functions. Dysregulation of mAChR signaling is implicated in numerous pathologies, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD), making them important drug targets.
Given the structural similarity of 2-(1-Methylpiperidin-3-YL)ethan-1-OL to known muscarinic ligands, a logical first step in its pharmacological characterization is to assess its binding affinity for the five human mAChR subtypes. This application note details the workflow for such a characterization using in vitro radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions. The workflow is designed as a self-validating system, progressing from initial screening to definitive affinity determination.
Experimental Workflow Overview
The process involves three key experimental phases to move from initial screening to precise affinity (Ki) determination of the test compound.
Figure 1: Overall experimental workflow for receptor binding characterization.
Materials and Reagents
-
Receptor Source: Commercially available cell membranes expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS). A non-selective muscarinic antagonist with high affinity.
-
Test Compound: 2-(1-Methylpiperidin-3-YL)ethan-1-OL, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).
-
Non-specific Binding (NSB) Agent: Atropine or Scopolamine (1-10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting.
-
Equipment: 96-well microplates, multi-channel pipettors, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.
Experimental Protocols
PART A: Screening via Single-Point Competition Assay
Objective: To rapidly identify which, if any, of the five muscarinic receptor subtypes the test compound binds to with appreciable affinity. This is achieved by measuring the ability of a single, high concentration of the test compound to inhibit the binding of the radioligand.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw receptor membranes on ice. Prepare dilutions of [³H]-NMS (to a final concentration equal to its Kd, typically ~0.5-1.0 nM), the test compound (to a final concentration of 10 µM), and the NSB agent (10 µM Atropine).
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding (TB): 50 µL Assay Buffer, 50 µL [³H]-NMS, 100 µL Receptor Membranes.
-
Non-specific Binding (NSB): 50 µL Atropine, 50 µL [³H]-NMS, 100 µL Receptor Membranes.
-
Test Compound: 50 µL Test Compound, 50 µL [³H]-NMS, 100 µL Receptor Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours before counting in a liquid scintillation counter.
-
Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = (1 - [(CPM_Test - CPM_NSB) / (CPM_TB - CPM_NSB)]) * 100 A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
PART B: Assay Validation via Saturation Binding
Objective: For the receptor subtype identified as a "hit" (e.g., M1), this experiment determines two critical parameters of the assay itself: the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. These values are essential for validating the assay and for calculating the Ki of the test compound later.
Step-by-Step Protocol:
-
Prepare Radioligand Dilutions: Prepare a series of 8-12 dilutions of [³H]-NMS, ranging from approximately 0.1 x Kd to 10 x Kd (e.g., 0.05 nM to 10 nM).
-
Plate Setup: For each concentration of [³H]-NMS, set up triplicate wells for Total Binding and Non-specific Binding.
-
Total Binding: 50 µL Assay Buffer, 50 µL of each [³H]-NMS dilution, 100 µL M1 Receptor Membranes.
-
Non-specific Binding: 50 µL Atropine (10 µM), 50 µL of each [³H]-NMS dilution, 100 µL M1 Receptor Membranes.
-
-
Incubate, Harvest, and Count: Follow steps 3-5 from the screening protocol.
-
Data Analysis:
-
Calculate Specific Binding for each [³H]-NMS concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot Specific Binding (Y-axis) against the concentration of [³H]-NMS (X-axis).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Bmax (maximum number of binding sites) and Kd (ligand concentration that binds to half the receptor sites at equilibrium).
-
PART C: Ki Determination via Competitive Inhibition Assay
Objective: To determine the binding affinity (Ki) of 2-(1-Methylpiperidin-3-YL)ethan-1-OL for the target receptor (e.g., M1). This is achieved by measuring the ability of increasing concentrations of the test compound to displace the binding of a fixed concentration of the radioligand.
Figure 2: Principle of competitive binding assay.
Step-by-Step Protocol:
-
Prepare Test Compound Dilutions: Prepare a serial dilution of 2-(1-Methylpiperidin-3-YL)ethan-1-OL, typically 8-12 concentrations, spanning a range expected to produce 10-90% inhibition (e.g., from 1 nM to 100 µM).
-
Plate Setup: Set up the 96-well plate as follows:
-
Total Binding (TB): Triplicate wells with Assay Buffer.
-
Non-specific Binding (NSB): Triplicate wells with 10 µM Atropine.
-
Competition Curve: Triplicate wells for each concentration of the test compound.
-
-
Add Reagents:
-
To all wells, add 50 µL of the appropriate solution (Buffer, Atropine, or Test Compound dilution).
-
To all wells, add 50 µL of [³H]-NMS (at a final concentration equal to its previously determined Kd).
-
Initiate the reaction by adding 100 µL of M1 Receptor Membranes to all wells.
-
-
Incubate, Harvest, and Count: Follow steps 3-5 from the screening protocol.
-
Data Analysis:
-
Convert CPM data to percent specific binding for each concentration of the test compound.
-
Plot percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation . This equation corrects the IC50 value for the concentration and affinity of the radioligand used in the assay. Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] = Concentration of radioligand ([³H]-NMS) used.
-
Kd = Dissociation constant of the radioligand, determined in the saturation binding experiment.
-
-
Data Presentation
Quantitative data from these experiments should be summarized for clarity.
Table 1: Representative Saturation Binding Data (Hypothetical)
| Parameter | Value |
|---|---|
| Radioligand | [³H]-NMS |
| Receptor Target | Human Muscarinic M1 |
| Kd | 0.85 ± 0.09 nM |
| Bmax | 1250 ± 75 fmol/mg protein |
Table 2: Representative Competitive Inhibition Data (Hypothetical)
| Test Compound | IC50 (nM) | Ki (nM) | Hill Slope |
|---|---|---|---|
| 2-(1-Methylpiperidin-3-YL)ethan-1-OL | 150.2 | 78.5 | -0.98 |
| Atropine (Control) | 2.1 | 1.1 | -1.01 |
Conclusion and Interpretation
This systematic application guide provides a robust framework for determining the binding affinity of a novel compound, 2-(1-Methylpiperidin-3-YL)ethan-1-OL, for its putative receptor targets. By progressing from a broad screen to a definitive competitive inhibition assay, researchers can confidently quantify the Ki value. This Ki value is a crucial parameter in drug discovery, representing the fundamental affinity of a compound for its receptor, which informs subsequent structure-activity relationship (SAR) studies and functional assay design.
References
-
Kruse, A.C., Kobilka, B.K., Gautam, D., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]
-
Caulfield, M.P., & Birdsall, N.J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
-
Abrams, P., Andersson, K.E., Buccafusco, J.J., et al. (2006). Muscarinic receptors: their distribution and function in the body and the role of the M₃ receptor in bladder pathology and treatment. British Journal of Pharmacology, 148(5), 565-578. [Link]
-
Mahan, L.C., & Motulsky, H.J. (1994). Radioligand Binding: A Practical Approach. The Journal of Clinical Investigation, 93(4), 1849. [Link]
-
Hulme, E.C., & Birdsall, N.J.M. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press. [Link]
-
Cheng, Y., & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1-Methylpiperidin-3-YL)ethan-1-OL
Welcome to the technical support resource for the purification of 2-(1-Methylpiperidin-3-YL)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this N-alkylated heterocyclic alcohol. The bifunctional nature of this molecule, possessing both a basic tertiary amine and a polar primary alcohol, presents a unique set of purification challenges that require careful consideration of the chosen methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2-(1-Methylpiperidin-3-YL)ethan-1-OL?
The purification of 2-(1-Methylpiperidin-3-YL)ethan-1-OL is complicated by several physicochemical properties stemming from its molecular structure:
-
High Polarity and Water Solubility: The presence of both a hydroxyl group and a tertiary amine makes the molecule highly polar and often soluble in water. This can lead to difficulties in achieving efficient extraction from aqueous reaction media and may cause issues with certain chromatographic techniques.
-
Interaction with Silica Gel: The basic nature of the piperidine nitrogen can result in strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction is a common cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column, leading to low recovery.[1]
-
Potential for Salt Formation: The tertiary amine is susceptible to salt formation with any acidic impurities present in the crude mixture or even with atmospheric carbon dioxide. These salts will have vastly different solubility and chromatographic behavior compared to the free base.
-
High Boiling Point and Thermal Sensitivity: The polarity of the molecule suggests a high boiling point. Like many amino alcohols, it may be prone to decomposition at elevated temperatures, making atmospheric distillation unsuitable.[3]
-
Hygroscopic Nature: The polar functional groups can attract and retain water from the atmosphere, making it challenging to obtain an anhydrous final product.
Q2: My compound is streaking badly during silica gel column chromatography. What is causing this and how can I fix it?
This is a classic problem encountered when purifying basic compounds like tertiary amines on standard silica gel.[2] The streaking, or peak tailing, is due to the strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[1][4] This leads to a non-ideal equilibrium during elution, resulting in a drawn-out peak.
Here are several effective solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your product for the acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.[1]
-
Use of Deactivated Silica: You can pre-treat, or "deactivate," the silica gel by making a slurry in a solvent containing a base like triethylamine before packing your column.[1] This neutralizes the most acidic sites.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase:
-
Basic Alumina: Alumina is a more basic adsorbent and is often a good choice for purifying basic compounds.[1]
-
Amine-functionalized Silica: This stationary phase has a basic surface, which minimizes the problematic interactions with basic analytes.[1][2]
-
Reversed-Phase (C18) Chromatography: For this polar compound, reversed-phase chromatography might be a suitable alternative, often using a buffered aqueous-organic mobile phase.[1]
-
Q3: I'm having trouble extracting my product from an aqueous solution. What can I do to improve my extraction efficiency?
The high water solubility of 2-(1-Methylpiperidin-3-YL)ethan-1-OL can indeed make extractions challenging. The key is to manipulate the pH of the aqueous layer to control the protonation state of the amine.
-
Basification for Extraction into Organic Solvents: To extract your product from the aqueous phase into an organic solvent (like dichloromethane or ethyl acetate), you need to ensure the amine is in its neutral, free base form. Add a base, such as a concentrated NaOH or K₂CO₃ solution, to the aqueous layer until the pH is greater than 10.[6] This deprotonates the piperidinium salt, making the molecule less water-soluble and more soluble in organic solvents.
-
Acidification for "Washing" into Aqueous Phase: Conversely, if you want to remove non-basic organic impurities from your product, you can dissolve the crude mixture in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). This will protonate your amine, forming a water-soluble salt that partitions into the aqueous layer, leaving the neutral impurities behind in the organic phase.[7][8] You can then recover your product by basifying the aqueous layer and re-extracting.[6]
-
"Salting Out": To further decrease the solubility of your product in the aqueous layer, you can saturate the aqueous phase with a salt like sodium chloride (NaCl) before extraction.[9] The dissolved ions increase the polarity of the aqueous phase, effectively "pushing" the less polar organic amine out.
Q4: Is distillation a viable purification method for this compound?
Yes, but it must be performed under reduced pressure. Atmospheric distillation is not recommended due to the likely high boiling point and potential for thermal degradation.[3]
-
Vacuum Distillation: This is the preferred method for purifying liquid amino alcohols.[10] By reducing the pressure, you significantly lower the boiling point of the compound to a temperature where it is thermally stable.[10][11] A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.[11]
Q5: My purified product is a liquid, but I need a solid for my next step. How can I crystallize it?
Since 2-(1-Methylpiperidin-3-YL)ethan-1-OL is a liquid at room temperature, direct crystallization is not feasible. However, you can form a salt, which is often a crystalline solid. This also serves as an excellent purification step.
-
Salt Formation: The tertiary amine can be readily converted to a salt by reacting it with an acid. Common choices include:
-
Hydrochloride (HCl) Salt: Dissolve the purified liquid in a suitable solvent like ethyl acetate or diethyl ether and add a solution of HCl in an alcohol (e.g., ethanolic HCl) or ethereal HCl.[12][13]
-
Oxalate Salt: Oxalic acid can also be used to form well-defined crystalline salts of amino alcohols.[12]
-
-
Recrystallization of the Salt: The resulting crystalline salt can then be purified by recrystallization from a suitable solvent or solvent system, such as ethanol, isopropanol, or an ethanol/ether mixture.[12][14][15]
Troubleshooting Guide & Experimental Protocols
Troubleshooting Summary Table
| Issue Encountered | Probable Cause(s) | Suggested Solutions |
| Peak Tailing/Streaking in Column Chromatography | Strong interaction between the basic amine and acidic silica gel.[1][4] | 1. Add 0.1-2% triethylamine to the eluent.[1]2. Use a mobile phase containing ammonia (e.g., DCM/MeOH/NH₃).[1]3. Switch to a basic alumina or amine-functionalized silica column.[1][2] |
| Low Recovery from Silica Column | Irreversible adsorption of the product onto the silica gel.[1] | 1. Use a more polar eluent with a basic modifier.2. Use deactivated silica or an alternative stationary phase (alumina).[1] |
| Poor Extraction from Aqueous Layer | High water solubility of the amine free base. | 1. Ensure the aqueous layer is strongly basic (pH > 10) before extraction.[6]2. Saturate the aqueous layer with NaCl ("salting out").[9]3. Use a more polar extraction solvent like n-butanol.[14] |
| Product Darkens or Decomposes Upon Heating | Thermal instability at atmospheric pressure. | Purify by vacuum distillation instead of atmospheric distillation.[3][10] |
| Difficulty Removing Water from Final Product | Hygroscopic nature of the compound. | 1. Dry the final organic extract thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before concentration.2. For trace amounts of water, consider azeotropic removal with a solvent like toluene under reduced pressure. |
Experimental Protocols
This protocol is designed to mitigate peak tailing and improve recovery of the basic amine.
-
Preparation of Deactivated Silica:
-
In a fume hood, prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic sites on the silica.
-
-
Column Packing:
-
Carefully pack a chromatography column with the prepared slurry, ensuring a homogenous and air-free packing.
-
-
Sample Loading:
-
Dissolve your crude 2-(1-Methylpiperidin-3-YL)ethan-1-OL in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with your starting mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).
-
Gradually increase the polarity of the mobile phase as needed (e.g., to 95:5 DCM:MeOH + 1% TEA) to elute your product.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC). It is crucial to also add a small amount of TEA to the TLC developing chamber solvent to ensure correlation between TLC and column behavior.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
This protocol is effective for separating the basic product from neutral or acidic impurities.
Caption: Workflow for Acid-Base Extraction Purification.
This protocol is suitable for purifying the liquid product on a larger scale after initial purification by extraction or chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 15. Reagents & Solvents [chem.rochester.edu]
"2-(1-Methylpiperidin-3-YL)ethan-1-OL" stability and storage conditions
The following technical guide details the stability profile, storage protocols, and troubleshooting workflows for 2-(1-Methylpiperidin-3-yl)ethan-1-ol . This document is designed for researchers and process chemists requiring strict quality control for this intermediate.
Compound Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol |
| CAS Number | 101257-32-3 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Physical State | Colorless to pale yellow viscous liquid |
| Functional Groups | Tertiary Amine (Piperidine-N), Primary Alcohol |
| Solubility | Miscible in water, ethanol, DCM, DMSO; soluble in ether.[1][2] |
Part 1: Storage & Stability Protocols
Core Stability Logic
This compound contains two reactive centers that dictate its stability profile:[1]
-
Tertiary Amine (N-Methylpiperidine core): Susceptible to N-oxidation by atmospheric oxygen and salt formation with atmospheric CO₂ (carbamate formation is unlikely for tertiary amines, but carbonate salts can form in the presence of moisture).[1][2]
-
Primary Alcohol: Susceptible to slow oxidation to the corresponding aldehyde or carboxylic acid if stored improperly.[2]
-
Hygroscopicity: The combination of an amine and an alcohol makes this compound highly hygroscopic.[2] Water absorption can catalyze hydrolysis of impurities or alter stoichiometry in sensitive reactions.[2]
Storage Decision Matrix
Caption: Decision matrix for selecting appropriate storage conditions based on usage timeframe.
Storage FAQ
Q: Can I store this compound at room temperature on the benchtop? A: No. While the compound is not instantly unstable, room temperature storage accelerates oxidation (yellowing) and moisture absorption. Short-term exposure (hours) is acceptable during weighing, but overnight storage should be at 2–8°C minimum.[1][2]
Q: Do I need an inert atmosphere (Nitrogen/Argon)? A: Highly Recommended for Long-Term Storage. The tertiary amine is prone to N-oxide formation over months.[1][2] For storage >1 month, purge the headspace with dry Nitrogen or Argon before sealing.[2]
Q: The compound arrived as a liquid, but it froze in the fridge. Is it ruined? A: No. The melting point is likely near or just below room temperature.[2] Freezing is a physical change and actually enhances stability by slowing molecular motion.[2] Simply thaw it gently at room temperature before use. Crucial: Do not open the bottle while cold to prevent water condensation from the air dissolving into the hygroscopic liquid.[2]
Part 2: Troubleshooting Guide
Issue 1: Discoloration (Yellowing/Browning)
Symptom: The colorless liquid has turned yellow or brown.[2] Cause: Oxidation of the amine (N-oxide formation) or trace impurities (often pyrrole-like derivatives from synthesis) reacting with light/air.[1][2] Impact: Usually, the purity is still >95%, but the colored impurities can interfere with photometric assays or sensitive metal-catalyzed reactions.[1][2]
Corrective Action (Purification Protocol):
-
Vacuum Distillation (Recommended):
-
Setup: Short-path distillation apparatus.
-
Conditions: High vacuum (<1 mmHg) is required due to the high boiling point.[2]
-
Expectation: The product will distill as a clear, colorless liquid. Collect the middle fraction.
-
-
Filtration (Quick Fix):
-
If distillation is not feasible, filter the liquid through a small pad of basic alumina or silica (eluting with DCM/MeOH) to remove polar colored oxidation products.[2]
-
Issue 2: Solubility/Cloudiness
Symptom: The compound is cloudy or contains precipitate.[2] Cause: Moisture absorption leading to hydrate formation or carbonate salts (reaction with atmospheric CO₂).[1][2] Impact: Inaccurate weighing (mass includes water/carbonate) and potential quenching of water-sensitive reagents (e.g., acid chlorides, hydrides).[1][2]
Corrective Action:
-
Drying: Dissolve in dry Dichloromethane (DCM), dry over anhydrous Na₂SO₄ or MgSO₄ for 30 minutes, filter, and concentrate in vacuo.
-
Azeotropic Distillation: If very wet, co-evaporate with dry Toluene (3x) on a rotary evaporator to remove water azeotropically.[2]
Part 3: Quality Control (QC) & Validation
Before using stored material in critical steps (e.g., GMP synthesis or biological assays), validate integrity using the following logic.
QC Workflow Diagram
Caption: Step-by-step Quality Control workflow for validating compound integrity.
Key NMR Diagnostic Signals (¹H NMR in CDCl₃)
-
N-Methyl Group: Look for a sharp singlet around 2.2 – 2.3 ppm .[1][2]
-
CH₂-OH Group: Look for a triplet or multiplet around 3.6 – 3.8 ppm .[1][2]
-
Impurity Check: Check for a broad singlet (exchangeable) that integrates too high, indicating excess H₂O .
References
-
Chemical Identity & Properties
-
General Amine Storage Protocols
- Safety Data Sheet (SDS)
Sources
Technical Support Center: A Guide to Removing Pyridine Impurity from Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for a common and critical challenge in organic synthesis: the removal of unreacted pyridine from piperidine. Given that the catalytic hydrogenation of pyridine is the most direct route to piperidine, contamination with the starting material is a frequent issue.[1][2] The presence of pyridine, even in trace amounts, can interfere with subsequent reactions and compromise the purity of final active pharmaceutical ingredients (APIs).
This resource offers a combination of frequently asked questions (FAQs), a detailed troubleshooting guide, and validated experimental protocols to help you achieve the desired purity for your piperidine product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the pyridine impurity challenge.
Q1: Why is pyridine a common impurity in my piperidine synthesis?
The primary industrial and laboratory method for synthesizing piperidine is the catalytic hydrogenation of pyridine.[1][2][3] This process involves reducing the aromatic pyridine ring. However, the reaction can be incomplete, or side reactions can occur, leaving unreacted pyridine in the crude product mixture. Both pyridine and piperidine are Lewis bases, which can sometimes lead to catalyst deactivation, further contributing to incomplete conversion.[4]
Q2: What are the downstream consequences of pyridine contamination?
Pyridine's aromatic nature and basicity differ significantly from piperidine's saturated, aliphatic character. These differences can lead to several issues:
-
Altered Reactivity: In subsequent synthetic steps, the lone pair of electrons on pyridine's nitrogen is less nucleophilic than that of piperidine due to its involvement in the aromatic system. This can lead to incomplete reactions or the formation of undesired side products.
-
Catalyst Poisoning: Pyridine can act as a ligand and strongly coordinate to metal centers, poisoning catalysts used in subsequent transformations like cross-coupling reactions.[4]
-
Inaccurate Dosing: The presence of pyridine as an impurity means that the actual molar quantity of piperidine is lower than calculated, affecting reaction stoichiometry.
-
Final Product Impurity: For pharmaceutical applications, residual pyridine is an unacceptable impurity that must be removed to meet regulatory standards.
Q3: Why can't I easily remove pyridine from piperidine by simple distillation?
While their boiling points are different (see Table 1), pyridine and piperidine form a minimum-boiling azeotrope.[5][6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[7][8] This azeotropic mixture contains approximately 8% pyridine and 92% piperidine and boils at about 106.1°C, which is very close to the boiling point of pure piperidine.[5][9][10] Consequently, simple fractional distillation is ineffective for separating the two compounds completely.[9][10]
Table 1: Physical Properties of Piperidine and Pyridine
| Property | Piperidine | Pyridine | Reference |
| Molecular Formula | C₅H₁₁N | C₅H₅N | |
| Molar Mass | 85.15 g/mol | 79.10 g/mol | |
| Boiling Point | 106 °C | 115 °C | [9][10] |
| pKa (of conjugate acid) | 11.12 | 5.25 |
Part 2: Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during purification.
Q1: My fractional distillation attempt failed to remove pyridine. What should I try next?
-
Causality: As explained in the FAQs, the piperidine-pyridine azeotrope makes complete separation by standard fractional distillation nearly impossible.[5][9][10]
-
Recommended Solution: Azeotropic Distillation. A more advanced technique is azeotropic distillation, which involves adding a third component, known as an entrainer, to the mixture. Water is a common and effective entrainer.[6][9] The addition of water forms a new, lower-boiling ternary azeotrope with pyridine, which allows the pyridine to be preferentially removed as the distillate, leaving behind enriched piperidine.[9][11] Non-aromatic hydrocarbons can also be used as entrainers.[10]
Q2: I performed an acid-base extraction, but my piperidine yield was very low, or the separation was poor.
-
Causality: Acid-base extraction is a viable method but requires careful control of conditions. Piperidine (pKa of conjugate acid ≈ 11.12) is a much stronger base than pyridine (pKa ≈ 5.25). This difference is the key to their separation. However, common pitfalls include:
-
Incorrect pH: Using too strong of an acid or an incorrect amount can protonate both amines, pulling them both into the aqueous layer.
-
Emulsion Formation: Vigorous shaking can lead to stable emulsions at the aqueous-organic interface, trapping the product and making separation difficult.
-
Incomplete Extraction: Insufficient washing of the organic layer can leave residual pyridine.
-
-
Recommended Solution: Optimized Acid-Base Extraction.
-
Dissolve the crude mixture in a non-polar organic solvent like diethyl ether or dichloromethane (DCM).
-
Wash the organic layer with a dilute acid solution, such as 1M HCl. Use just enough to protonate the more basic piperidine, leaving the less basic pyridine in the organic layer. Monitor the pH of the aqueous layer.
-
Alternatively, and more effectively, use a buffered aqueous solution or a weaker acid that can selectively protonate piperidine.
-
Another approach is to use an aqueous solution of copper (II) sulfate. Pyridine forms a stable, deep blue complex with copper ions that is soluble in the aqueous phase, while piperidine does not, allowing for its extraction into an organic solvent.[12]
-
Separate the layers. To recover the piperidine from the aqueous layer, basify the solution with a strong base (e.g., NaOH) to deprotonate the piperidinium salt, then extract the free piperidine back into an organic solvent.
-
Q3: My final piperidine product is yellow, even after purification. What is the cause and how do I fix it?
-
Causality: A yellow tint in piperidine is typically caused by oxidation products formed by exposure to air and light.[5][6][13]
-
Recommended Solution:
-
Purification: Simple distillation is usually effective at removing these colored, higher-boiling point impurities.[5][6] If the discoloration is minor, passing the piperidine through a short plug of activated carbon or basic alumina can also be effective.
-
Prevention: To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), in a dark bottle, and in a cool place.[6][13]
-
Part 3: Detailed Experimental Protocols
Here are step-by-step methodologies for robustly purifying piperidine.
Protocol 1: Purification via Selective Carbonate Salt Formation
This is a highly effective chemical method that leverages the greater basicity of piperidine to achieve excellent separation from pyridine.[6][13]
Principle: Piperidine reacts readily with carbon dioxide (CO₂) to form a solid, insoluble piperidine carbonate salt. Pyridine, being a much weaker base, does not react under these conditions and remains in solution.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Salt Formation: Bubble dry carbon dioxide gas through the solution. A white precipitate of piperidine carbonate will begin to form.
-
Precipitation: Continue bubbling CO₂ until precipitation is complete. Cooling the mixture to 10-20°C can enhance the precipitation.[6]
-
Filtration: Collect the solid piperidine carbonate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous solvent to remove any residual pyridine. The pyridine remains in the filtrate, which can be discarded.[6]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate solid in water.
-
Basification: Add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension until the solution is strongly basic. This will liberate the free piperidine from its carbonate salt.[6]
-
Extraction: Extract the free piperidine into an organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Drying and Final Purification: Dry the combined organic extracts over a suitable drying agent (e.g., solid potassium hydroxide (KOH) pellets).[6] Filter off the drying agent and remove the solvent under reduced pressure. For the highest purity, a final distillation of the recovered piperidine is recommended.[6]
Protocol 2: Purification via Selective Boc Protection
For applications requiring exceptionally high purity, a protection-deprotection strategy can be employed. This method is highly selective and robust.
Principle: Di-tert-butyl dicarbonate (Boc₂O) will selectively react with the more nucleophilic piperidine to form a stable, non-volatile Boc-protected piperidine.[14][15] The unreacted, more volatile pyridine can then be easily removed by distillation or extraction. The Boc group is then cleaved under acidic conditions to yield highly pure piperidine.[16]
Step-by-Step Methodology:
-
Protection:
-
Dissolve the crude piperidine/pyridine mixture in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent relative to piperidine) to the solution. The reaction is often performed at room temperature and may be stirred for several hours to ensure completion.[14]
-
-
Pyridine Removal:
-
Once the protection reaction is complete (monitor by TLC or GC-MS), remove the unreacted pyridine and the solvent by distillation under reduced pressure.
-
Alternatively, perform an aqueous workup. Wash the organic layer with dilute acid to remove any remaining pyridine, followed by a wash with water and brine.
-
-
Isolation of Boc-Piperidine: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-piperidine. This can be further purified by flash chromatography if necessary.[16]
-
Deprotection:
-
Final Work-up:
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the pure piperidine into an organic solvent.
-
Dry the organic extracts, filter, and remove the solvent to yield highly purified piperidine.
-
Part 4: Method Selection and Workflow Visualization
Choosing the right purification method depends on the scale of your synthesis, the required purity, and the available equipment.
Table 2: Comparison of Pyridine Removal Techniques
| Method | Pros | Cons | Best For |
| Azeotropic Distillation | Effective for large quantities; relatively simple setup. | Can be energy-intensive; may not achieve >99% purity without high efficiency columns. | Industrial scale or large lab batches where moderate purity is acceptable. |
| Acid-Base Extraction | Fast; does not require special equipment. | Can lead to emulsions; yield can be variable if pH is not optimized.[12] | Quick purification of small to medium scale batches. |
| Salt Formation (CO₂) | Highly selective; yields very pure piperidine; inexpensive reagent. | Requires handling of gas and solids; multi-step process. | Achieving high purity on both lab and pilot plant scales.[6][13] |
| Boc Protection | Provides the highest possible purity; very robust and reliable. | Multi-step; increases cost and time; involves use of protecting groups. | Final purification of high-value intermediates or when absolute purity is critical. |
Workflow Diagrams (Graphviz)
Caption: Decision tree for selecting the appropriate piperidine purification method.
Caption: Experimental workflow for the purification of piperidine via Boc protection.
References
- BenchChem. (2025).
- Bioengineer.org. (2023).
- Stasse, H. L. (1944). Process for purifying piperidine. U.S.
- Engel, K. H. (1944). Purification of piperidine. U.S.
-
ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. [Link]
-
Nature Portfolio. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Stasse, H. L. (1944). Process for the purification of piperidine. U.S.
- Laitinen, A. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions.
-
Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain). [Link]
- BenchChem. (2025).
- Eswaraiah, S., et al. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Cdn.com. (n.d.). Azeotropic data for binary mixtures. [Link]
-
Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]
-
Davies, W. H., & McGee, L. L. (1950). 1 : 2 : 5 : 6-Tetrahydropyridine: isolation from technical piperidine by efficient fractional distillation. Journal of the Chemical Society (Resumed), 678. [Link]
-
C&EN. (2022, August 8). How to remove pyridine from your reaction crude? [Video]. YouTube. [Link]
-
Ventilazione Industriale. (n.d.). Azeotropic data for binary mixtures. [Link]
- BenchChem. (2025).
-
Sciencemadness.org. (2008). Preparation of piperidine from pyridine?[Link]
-
National Center for Biotechnology Information. (n.d.). Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. [Link]
- BenchChem. (2025).
-
Biosynce Pharmatech. (2025). What are the detection methods for piperidine?[Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?[Link]
- BenchChem. (2025).
-
Reddit. (2022). Removing Pyridine. [Link]
- Laitinen, A. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 9. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 10. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 11. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL
Introduction: Navigating the Synthesis of a Bifunctional Piperidine
Welcome to the technical support guide for the synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL. This molecule, featuring both a tertiary amine within a piperidine ring and a primary alcohol, presents unique challenges common in the synthesis of pharmaceutical intermediates and complex organic molecules. The primary hurdle lies in the similar reactivity of the precursor's secondary amine and the primary alcohol. Both are nucleophilic and can react with a wide range of electrophiles, necessitating a robust and selective synthetic strategy.
This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights into the selection and application of protecting groups, which are temporary modifications to functional groups that prevent unwanted side reactions.[1][2] We will explore an orthogonal protection strategy, allowing for the selective deprotection of one group while another remains intact, which is a cornerstone of modern multistep synthesis.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups essential for synthesizing 2-(1-Methylpiperidin-3-YL)ethan-1-OL?
Answer: The starting material, 2-(piperidin-3-yl)ethan-1-ol, contains two nucleophilic sites: the secondary amine of the piperidine ring and the primary hydroxyl group. During the N-methylation step, if the hydroxyl group is not protected, it can also be methylated, leading to the formation of an unwanted ether byproduct. Conversely, if you were to perform other transformations on the alcohol, the basic and nucleophilic piperidine nitrogen could interfere. A protecting group strategy ensures chemoselectivity by temporarily "masking" one functional group while you modify the other, leading to higher yields and a cleaner product profile.[1][4]
Q2: What are the critical factors when choosing protecting groups for this synthesis?
Answer: The ideal protecting group strategy is governed by several key principles:[3][4]
-
Ease of Installation and Removal: Both protection and deprotection steps should proceed in high yield under mild conditions that do not degrade the substrate.
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent steps.
-
Orthogonality: This is the most crucial factor for this molecule. Orthogonal protecting groups can be removed under distinct sets of conditions.[2][3] For instance, one group might be removed with acid, while the other is removed with a fluoride source. This allows for the sequential and selective unmasking of the functional groups as needed.
Q3: What is the recommended orthogonal protecting group combination for this molecule?
Answer: A highly effective and commonly used orthogonal pair for an amine and an alcohol is the tert-butyloxycarbonyl (Boc) group for the amine and a tert-butyldimethylsilyl (TBDMS) ether for the alcohol.
-
N-Boc: The Boc group is stable to a wide range of non-acidic reagents but is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl).[5][6][7][8]
-
O-TBDMS: The TBDMS group is stable to acidic and basic conditions but is selectively cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[9][10][11]
This combination allows you to deprotect the amine for methylation without affecting the silyl-protected alcohol, and vice-versa.
Q4: Can I perform the N-methylation first and then manipulate the alcohol?
Answer: While possible, it is generally not the recommended route. Direct methylation of 2-(piperidin-3-yl)ethan-1-ol can lead to a mixture of products, including the desired N-methylated compound, the O-methylated ether, and potentially the N,O-dimethylated product. Furthermore, many methylating agents can lead to over-alkylation, forming a quaternary ammonium salt. A protecting group strategy provides a much more controlled and predictable outcome.
Visual Workflow: Recommended Synthetic Pathway
The following diagram outlines the recommended orthogonal strategy for the synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Caption: Recommended 5-step synthesis using an orthogonal Boc/TBDMS protecting group strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during your synthesis.
Problem 1: Low yield during the N-Boc protection step.
-
Possible Cause: Inefficient reaction conditions. The protection of secondary amines like piperidine with di-tert-butyl dicarbonate ((Boc)₂O) requires a base to neutralize the acid byproduct.
-
Solution & Causality:
-
Check Your Base: Ensure you are using an appropriate base like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or sodium hydroxide in a biphasic system.[6] The base must be strong enough to deprotonate the piperidinium intermediate but not so strong that it causes side reactions with the solvent or reagent.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[6] Using a solvent that the starting material is not fully soluble in can lead to low yields.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to ensure the reaction goes to completion.
-
Temperature: The reaction is usually run at room temperature. If the reaction is sluggish, gentle heating to 40°C may improve the rate.[6]
-
Problem 2: The O-TBDMS protection is incomplete or slow.
-
Possible Cause: Presence of moisture or insufficient activation of the silylating agent.
-
Solution & Causality:
-
Ensure Anhydrous Conditions: Silyl chlorides are highly sensitive to water. Ensure your glassware is flame-dried, your solvent (typically DMF or DCM) is anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalytic Activation: TBDMS-Cl requires a basic activator.[12] Imidazole is the most common choice as it acts as both a base and a nucleophilic catalyst. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine might be necessary with the more reactive tert-butyldimethylsilyl triflate (TBDMS-OTf).[12][13]
-
Reaction Time & Temperature: While often complete within a few hours at room temperature, some reactions may require overnight stirring to ensure full conversion. Monitor progress by Thin Layer Chromatography (TLC).
-
Problem 3: The Boc group is unintentionally removed during a subsequent step.
-
Possible Cause: Exposure to acidic conditions. The Boc group is designed to be labile to acid.[7][8]
-
Solution & Causality:
-
Audit Your Reagents: Scrutinize all reagents and reaction conditions for sources of acid. Even seemingly neutral reagents can be acidic or generate acid in situ. For example, some grades of chloroform can contain trace HCl.
-
Workup Conditions: Avoid acidic aqueous workups (e.g., washing with 1M HCl). Use neutral (water) or slightly basic (saturated NaHCO₃ solution) washes instead.
-
Chromatography: If using silica gel for purification, be aware that standard silica gel is slightly acidic. If your compound is particularly sensitive, you can use silica gel that has been neutralized with a base (e.g., by slurrying with a small amount of triethylamine in the eluent).
-
Problem 4: Formation of quaternary ammonium salt during N-methylation.
-
Possible Cause: Use of an overly reactive methylating agent.
-
Solution & Causality:
-
Use Eschweiler-Clarke Conditions: This is the gold standard for converting primary or secondary amines to tertiary amines without risk of quaternization.[14] The reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. The mechanism involves the formation of an iminium ion which is then reduced, a process that is highly selective for the tertiary amine.
-
Avoid Harsh Reagents: Reagents like methyl iodide (MeI) or dimethyl sulfate are powerful electrophiles and can easily lead to over-alkylation, forming the quaternary salt, especially if excess reagent is used.
-
Data Summary: Comparison of Protecting Groups
The selection of a protecting group is a critical decision. The tables below summarize the properties of common choices for amines and alcohols to justify the recommended strategy.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N, NaOH)[6] | Strong Acid (TFA, HCl)[7][15] | Stable to base, hydrogenation, nucleophiles. Acid-labile. |
| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate, Base | Catalytic Hydrogenation (H₂, Pd/C)[16] | Stable to acid and base. Labile to hydrogenolysis. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine)[2] | Stable to acid and hydrogenation. Base-labile. |
Table 2: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF[13] | Fluoride Source (TBAF); Acid (e.g., HCl in MeOH)[9][12][17] | Stable to base, oxidation, many organometallics. Labile to fluoride and strong acid. |
| Benzyl Ether | Bn | BnBr or BnCl, Strong Base (e.g., NaH)[10][13] | Catalytic Hydrogenation (H₂, Pd/C)[13] | Very robust. Stable to acid, base, and redox reactions. Labile to hydrogenolysis. |
| Tetrahydropyranyl | THP | Dihydropyran, Acid Catalyst (e.g., PTSA)[11] | Aqueous Acid (e.g., AcOH, HCl)[10] | Stable to base, organometallics, redox reactions. Labile to acid. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the recommended synthetic route.
Protocol 1: N-Boc Protection of 2-(piperidin-3-yl)ethan-1-ol
Caption: Workflow for the N-Boc protection step.
Causality: The use of a non-nucleophilic base (Et₃N) prevents competition with the piperidine nitrogen. Adding (Boc)₂O at 0°C helps control any initial exotherm. The reaction is typically high-yielding and clean.[5][6]
Protocol 2: O-TBDMS Protection
-
Reaction Setup: Dissolve the N-Boc protected alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Reagent Addition: Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Causality: Imidazole serves as both a base to scavenge the HCl byproduct and a catalyst to activate the TBDMS-Cl, making the reaction efficient at room temperature.[13] Anhydrous conditions are critical to prevent hydrolysis of the silyl chloride.
Protocol 3: Selective N-Boc Deprotection
-
Reaction Setup: Dissolve the dual-protected intermediate (1.0 eq) in Dichloromethane (DCM).
-
Reagent Addition: Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Reaction Monitoring: Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free secondary amine, which is used directly in the next step.
Causality: Strong acids like TFA protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.[7][15] The TBDMS ether is stable to these anhydrous acidic conditions for short periods.[9]
Protocol 4: N-Methylation via Eschweiler-Clarke Reaction
-
Reaction Setup: To the crude secondary amine from the previous step, add formic acid (3.0 eq) and aqueous formaldehyde (37% solution, 3.0 eq).
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 2-4 hours. CO₂ evolution will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully make it basic (pH > 10) by adding aqueous NaOH.
-
Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography.
Causality: This reaction provides a clean and high-yielding methylation that self-terminates at the tertiary amine stage, thus avoiding quaternization.[14]
Protocol 5: Final O-TBDMS Deprotection
-
Reaction Setup: Dissolve the O-TBDMS protected final compound (1.0 eq) in Tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC (usually complete within 1-3 hours).
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the final product, 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Causality: The high affinity of fluoride for silicon drives this reaction.[10][11] The Si-F bond is one of the strongest single bonds, making this deprotection highly specific and efficient under mild, neutral conditions.[17]
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
- Casy, A. F., & Hassan, M. M. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(2), 171-176.
- Google Patents. (2017). WO2017079641A1.
-
Kumar, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]
-
American Chemical Society. (2007). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. Retrieved from [Link]
-
Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
NIST. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized "2-(1-Methylpiperidin-3-YL)ethan-1-OL"
For researchers, scientists, and drug development professionals, establishing the purity of synthesized pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of "2-(1-Methylpiperidin-3-YL)ethan-1-OL," a key building block in various synthetic pathways. We will move beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a self-validating system of analysis.
The Synthetic Landscape and Potential Impurities
To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. While multiple synthetic routes to "2-(1-Methylpiperidin-3-YL)ethan-1-OL" are conceivable, a common approach involves the modification of a pyridine precursor. A hypothetical, yet chemically sound, synthetic pathway is outlined below to inform our impurity profiling strategy.
A plausible synthesis could start from 3-picoline (3-methylpyridine), which can be subjected to a series of reactions including, but not limited to, functional group manipulation of the methyl group to an ethanol side chain and subsequent reduction of the pyridine ring to a piperidine, followed by N-methylation.
Based on this, potential process-related impurities could include:
-
Starting materials and intermediates: Unreacted 3-picoline, partially reduced intermediates (e.g., 2-(1-Methyl-1,2,3,6-tetrahydropyridin-3-yl)ethan-1-ol), or precursors to the ethanol side chain.
-
Byproducts of N-methylation: Over-methylation leading to quaternary ammonium salts or incomplete methylation resulting in the secondary amine analogue.
-
Byproducts of ring reduction: Isomeric piperidine derivatives or products of incomplete reduction. For instance, incomplete reduction of the pyridine ring can lead to tetrahydropyridine impurities[1].
-
Reagents and solvents: Residual solvents and leftover reagents from the various synthetic steps.
Understanding these potential impurities is critical for selecting and optimizing the most appropriate analytical techniques for their detection and quantification.
A Comparative Analysis of Purity Validation Techniques
The choice of analytical methodology for purity validation is a critical decision that impacts the accuracy and reliability of your results. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile[2][3]. For a polar compound like "2-(1-Methylpiperidin-3-YL)ethan-1-OL," HPLC is an excellent first choice.
Why HPLC is a strong candidate:
-
Versatility: HPLC can handle a wide range of analytes, making it suitable for separating the polar target molecule from potentially less polar starting materials and byproducts[4].
-
Established Methods: A vast body of literature exists for the analysis of amines and alcohols by HPLC, providing a solid foundation for method development[5].
-
Chiral Separation Capabilities: Given the potential for a chiral center at the 3-position of the piperidine ring, chiral HPLC is a powerful tool for determining enantiomeric purity[4][6][7].
A typical HPLC method would involve:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the buffer can be adjusted to control the ionization state of the tertiary amine, thereby influencing retention.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore in the target molecule. However, a Diode Array Detector (DAD) can be used to assess peak purity[8]. For more sensitive and specific detection, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector would be highly effective.
Experimental Workflow for HPLC Analysis:
Caption: A typical workflow for purity analysis by HPLC.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a highly efficient separation technique, particularly for volatile and thermally stable compounds[2][4]. While "2-(1-Methylpiperidin-3-YL)ethan-1-OL" has a hydroxyl group that can reduce volatility, it is often amenable to GC analysis, especially with derivatization.
Why GC should be considered:
-
High Resolution: Capillary GC columns offer excellent resolving power, enabling the separation of closely related impurities.
-
Sensitive Detection: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (GC-MS) offers definitive identification of impurities.
-
Alternative Selectivity: GC provides a different separation mechanism compared to HPLC, making it a valuable orthogonal technique for confirming purity.
Considerations for GC analysis:
-
Derivatization: To improve volatility and peak shape, derivatization of the alcohol and/or amine group may be necessary. Silylation is a common technique for this purpose[9].
-
Thermal Stability: It is crucial to ensure that the analyte does not degrade at the high temperatures of the GC inlet and column.
Experimental Workflow for GC Analysis:
Caption: A typical workflow for purity analysis by GC, including a potential derivatization step.
Quantitative NMR (qNMR): An Absolute Measure of Purity
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination because it allows for the direct quantification of a substance without the need for a reference standard of the same compound[10].
The unique advantages of qNMR:
-
Absolute Quantification: qNMR provides a direct measure of the molar concentration of the analyte, offering an absolute purity value rather than a relative one based on peak areas[11][12][13].
-
Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, aiding in the identification of impurities[3].
-
Non-destructive: The sample can be recovered after analysis.
Key considerations for qNMR:
-
Internal Standard: A certified internal standard of known purity and concentration is required.
-
Experimental Parameters: Strict adherence to specific acquisition parameters is necessary to ensure accurate quantification.
-
Spectral Resolution: Overlapping signals from the analyte and impurities can complicate quantification.
Experimental Workflow for qNMR Analysis:
Caption: A workflow for determining absolute purity using quantitative NMR.
Data Presentation and Comparison
To facilitate a clear comparison of these methods, the results should be presented in a structured and easily digestible format.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC | GC | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility | Nuclear magnetic resonance |
| Applicability | Wide range of compounds, including non-volatile and thermally labile | Volatile and thermally stable compounds (may require derivatization) | Soluble compounds |
| Quantification | Relative (based on peak area) | Relative (based on peak area) | Absolute (molar concentration) |
| Impurity ID | Requires MS detector or isolation | Readily coupled with MS for identification | Provides structural information |
| Chiral Analysis | Yes, with chiral stationary phases | Yes, with chiral stationary phases | Yes, with chiral shift reagents |
| Throughput | Moderate | High | Low to moderate |
| Cost | Moderate | Moderate | High (instrumentation) |
Method Validation: The Key to Trustworthy Results
Regardless of the chosen technique, method validation is paramount to ensure the reliability of the purity data. This should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[10][12][14].
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[12].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[14].
-
Accuracy: The closeness of test results obtained by the method to the true value[12].
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst)[14].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion: A Multi-faceted Approach to Purity Validation
For a comprehensive and robust validation of the purity of synthesized "2-(1-Methylpiperidin-3-YL)ethan-1-OL," a multi-technique approach is recommended. HPLC serves as an excellent primary method due to its versatility and applicability to this polar molecule. GC, particularly GC-MS, offers a powerful orthogonal technique for impurity identification and quantification, especially for more volatile impurities. Finally, qNMR provides an absolute measure of purity, serving as an invaluable tool for reference standard characterization and for confirming the results obtained from chromatographic methods. By understanding the synthetic route, potential impurities, and the strengths and weaknesses of each analytical technique, researchers can design a comprehensive purity validation strategy that ensures the quality and reliability of their synthesized intermediates.
References
-
Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. (2022). MDPI. Retrieved from [Link]
-
Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.). Ain Shams University. Retrieved from [Link]
- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved from [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. Retrieved from [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2018). PMC. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PMC. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). European Medicines Agency. Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
-
Piperidine. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. (2016). ResearchGate. Retrieved from [Link]
-
Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. (2013). Chemical Communications. Retrieved from [Link]
-
Chiral-achiral separation of ten flavanones. (2022). UVaDOC. Retrieved from [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. Retrieved from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
- N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. (n.d.). Google Patents.
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PMC. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Semantic Scholar. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. (2024). FULIR. Retrieved from [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025). ResearchGate. Retrieved from [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
A Comparative Analysis of Synthetic Methodologies for 2-(1-Methylpiperidin-3-YL)ethan-1-OL
Introduction
2-(1-Methylpiperidin-3-yl)ethan-1-ol is a valuable substituted piperidine derivative that serves as a key building block in the synthesis of various pharmaceutical agents and research chemicals. The strategic importance of this molecule necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of 2-(1-methylpiperidin-3-yl)ethan-1-ol, designed to inform researchers, scientists, and drug development professionals on the optimal choice of methodology based on their specific needs and available resources. The analysis will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.
Synthetic Route A: The Pyridine Hydrogenation Strategy
This approach commences with a commercially available pyridine precursor, 3-pyridineethanol, and hinges on the initial N-methylation followed by the catalytic hydrogenation of the pyridinium salt to the desired piperidine. This strategy is attractive due to its convergent nature, establishing the core piperidine ring and the N-methyl group in a single key transformation.
Reaction Pathway
Caption: Synthetic pathway for Route A, starting from 3-pyridineethanol.
Experimental Protocol
Step 1: N-Methylation of 3-Pyridineethanol
-
Rationale: The quaternization of the pyridine nitrogen is a crucial activation step for the subsequent hydrogenation. Methyl iodide is a common and effective methylating agent for this purpose.[1] The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.
-
Procedure:
-
To a solution of 3-pyridineethanol (1.0 eq) in acetone (10 volumes), add methyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the N-methylpyridinium iodide salt.
-
Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the N-methyl-3-(2-hydroxyethyl)pyridinium iodide.
-
Step 2: Catalytic Hydrogenation of N-Methyl-3-(2-hydroxyethyl)pyridinium Iodide
-
Rationale: The hydrogenation of the pyridinium ring to a piperidine is a well-established transformation. Platinum (IV) oxide (PtO2, Adams' catalyst) is a highly effective catalyst for this reduction, which proceeds under a hydrogen atmosphere.[2][3] Methanol is a suitable solvent for this reaction.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the N-methyl-3-(2-hydroxyethyl)pyridinium iodide (1.0 eq) in methanol (15-20 volumes).
-
Add Platinum (IV) oxide (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography to afford 2-(1-methylpiperidin-3-yl)ethan-1-ol.
-
Synthetic Route B: The Piperidine Scaffolding Strategy
This alternative, multi-step approach begins with a readily available piperidine derivative, ethyl nipecotate. The synthesis involves the sequential modification of the piperidine scaffold to construct the desired ethan-1-ol side chain. This route offers greater control over the introduction of substituents but at the cost of a longer synthetic sequence.
Reaction Pathway
Caption: Synthetic pathway for Route B, starting from ethyl nipecotate.
Experimental Protocol
Step 1: N-Methylation of Ethyl Nipecotate (Eschweiler-Clarke Reaction)
-
Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[4][5][6][7] It is a reductive amination process that avoids the formation of quaternary ammonium salts.
-
Procedure:
-
To a flask containing ethyl nipecotate (1.0 eq), add formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.5 eq).
-
Heat the mixture to 80-100 °C and stir for 4-8 hours. The evolution of carbon dioxide will be observed.
-
Cool the reaction mixture and basify with a saturated solution of sodium carbonate until the pH is > 9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-methylnipecotate.
-
Step 2: Reduction of Ethyl 1-methylnipecotate
-
Rationale: The ester functional group is reduced to a primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation.[8][9][10][11]
-
Procedure:
-
To a suspension of LiAlH4 (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 1-methylnipecotate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-methylpiperidin-3-yl)methanol.
-
Step 3: Oxidation of (1-Methylpiperidin-3-yl)methanol
-
Rationale: The primary alcohol is oxidized to the corresponding aldehyde. To avoid over-oxidation to the carboxylic acid, a mild and controlled oxidation method is required. The Swern oxidation[12][13][14][15][16] or the use of Dess-Martin periodinane (DMP)[17][18][19][20] are excellent choices.
-
Swern Oxidation Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of (1-methylpiperidin-3-yl)methanol (1.0 eq) in DCM dropwise.
-
Stir for another 30 minutes at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-methylpiperidine-3-carbaldehyde.
-
Step 4: Wittig Reaction
-
Rationale: The Wittig reaction is a robust method for converting aldehydes into alkenes, in this case, for one-carbon homologation.[21][22][23][24][25][26]
-
Procedure:
-
Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C.
-
Stir the resulting ylide solution for 30 minutes.
-
Cool the solution to -78 °C and add a solution of 1-methylpiperidine-3-carbaldehyde (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 3-(ethenyl)-1-methylpiperidine, can be purified by column chromatography.
-
Step 5: Hydroboration-Oxidation
-
Rationale: The terminal alkene is converted to a primary alcohol via an anti-Markovnikov addition of water. The hydroboration-oxidation sequence is the classic method to achieve this transformation.[27][28][29][30][31]
-
Procedure:
-
To a solution of 3-(ethenyl)-1-methylpiperidine (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (3 M aqueous, 3.0 eq) followed by hydrogen peroxide (30% aqueous, 3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain 2-(1-methylpiperidin-3-yl)ethan-1-ol.
-
Comparative Analysis
| Feature | Route A: Pyridine Hydrogenation | Route B: Piperidine Scaffolding |
| Number of Steps | 2 | 5 |
| Overall Yield | Moderate to Good (typically 50-70%) | Lower (typically 20-40%) |
| Starting Materials | 3-Pyridineethanol, Methyl iodide | Ethyl nipecotate, Formaldehyde, Formic acid, LiAlH4, Oxalyl chloride/DMP, Wittig reagent, Borane |
| Reagent Cost & Availability | Relatively inexpensive and readily available | More expensive and requires handling of pyrophoric (BuLi, LiAlH4) and moisture-sensitive reagents |
| Scalability | High-pressure hydrogenation may pose challenges for large-scale synthesis without specialized equipment. | More amenable to standard laboratory and pilot plant scale-up, though requires careful control of multiple steps. |
| Safety Considerations | High-pressure hydrogenation requires specialized equipment and safety protocols. Methyl iodide is toxic. | Use of highly reactive and hazardous reagents like LiAlH4, n-butyllithium, and the malodorous byproducts of Swern oxidation require stringent safety measures. |
| Environmental Impact | Use of a heavy metal catalyst (Platinum). | Generates more solvent and reagent waste due to the higher number of steps. |
| Key Advantages | Short and convergent synthesis. | High degree of modularity, allowing for the synthesis of analogues by modifying the Wittig reagent or other building blocks. |
| Key Disadvantages | Potential for catalyst poisoning. High-pressure equipment may not be readily available. | Long and linear synthesis, leading to lower overall yield. Use of hazardous and expensive reagents. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 2-(1-methylpiperidin-3-yl)ethan-1-ol, each with a distinct set of advantages and disadvantages.
Route A, the Pyridine Hydrogenation Strategy, is the more efficient and economical choice for the direct synthesis of the target molecule. Its two-step, convergent nature leads to a higher overall yield and utilizes less expensive starting materials. However, the requirement for high-pressure hydrogenation equipment may be a limiting factor for laboratories not equipped for such reactions.
Route B, the Piperidine Scaffolding Strategy, provides greater flexibility for the synthesis of analogues but is less efficient for the specific target molecule. The multi-step nature of this route significantly impacts the overall yield and increases the consumption of reagents and solvents. The use of hazardous reagents also necessitates more stringent safety protocols. This route is more suitable for medicinal chemistry programs where the synthesis of a library of related compounds is the primary objective.
For researchers and drug development professionals focused on the large-scale and cost-effective production of 2-(1-methylpiperidin-3-yl)ethan-1-ol, Route A is the recommended approach , provided the necessary hydrogenation infrastructure is available. For exploratory research and the generation of structural analogues, the greater modularity of Route B may be more advantageous, despite its lower overall efficiency.
References
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
Wang, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5739. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(21), 5256–5259. [Link]
-
Kortlever, R., et al. (2017). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. Catalysis Science & Technology, 7(4), 831-837. [Link]
-
Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldedhyes and Ketones. [Link]
-
Organic Reactions. The Wittig Reaction. [Link]
- J. Chem. Soc., Perkin Trans. 1, 1983, 2241-2246. Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts.
-
PubMed. High-resolution structural study on pyridin-3-yl ebselen and its N-methylated tosylate and iodide derivatives. [Link]
-
UC Berkeley College of Chemistry. The Wittig Reaction. [Link]
-
The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]
- Google Patents.
- Google Patents. Preparation method of 2-methyl-1-ethynyl-2-penten-1-ol.
-
YouTube. Hydroboration - Oxidation Reaction Mechanism. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. [Link] -
ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]
-
University of California, Irvine. Solvent Free Wittig Reactions. [Link]
-
Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]
-
CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]
-
Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]
-
OrgoSolver. Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. [Link]
-
Organic & Biomolecular Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]
-
University of Bristol. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
YouTube. Swern oxidation - Organic Chemistry, Reaction Mechanism. [Link]
-
Web Pages. 8. Wittig Reaction. [Link]
-
YouTube. Grignard multi-step synthesis example. [Link]
-
University of Bath. Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]
-
YouTube. Hydroboration-Oxidation. [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
Reddit. Methylation using iodomethane. [Link]
-
University of Missouri - Kansas City. 8. Wittig Reaction. [Link]
-
Reddit. LiAlH4. [Link]
-
YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]
-
Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
-
Chem-Station. Swern Oxidation. [Link]
-
Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
ResearchGate. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL-AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION- SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. [Link]
-
PubMed Central. Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. [Link]
-
ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. air.unimi.it [air.unimi.it]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 21. organicreactions.org [organicreactions.org]
- 22. ocf.berkeley.edu [ocf.berkeley.edu]
- 23. www1.udel.edu [www1.udel.edu]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. reddit.com [reddit.com]
- 26. d.web.umkc.edu [d.web.umkc.edu]
- 27. youtube.com [youtube.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. orgosolver.com [orgosolver.com]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for "2-(1-Methylpiperidin-3-YL)ethan-1-OL"
Executive Summary
This guide provides a rigorous technical comparison of analytical methodologies for 2-(1-Methylpiperidin-3-yl)ethan-1-ol (CAS: 101257-32-3), a critical piperidine intermediate used in the synthesis of pharmaceutical agents (e.g., antihistamines, antipsychotics).
Due to the molecule's specific physicochemical properties—namely its lack of a strong UV chromophore , high polarity , and basic tertiary amine functionality —standard HPLC-UV methods are often insufficient for trace impurity profiling. This guide establishes a cross-validation framework using GC-FID (Gas Chromatography-Flame Ionization Detection) as the primary process control method and LC-MS/CAD (Liquid Chromatography-Mass Spectrometry/Charged Aerosol Detection) as the orthogonal validation tool.
Key Insight: A single analytical technique risks "blind spots." GC may miss non-volatile salts, while HPLC-UV may miss non-chromophoric impurities. Cross-validation ensures a self-correcting analytical control strategy.
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Piperidine ring with N-methyl and hydroxyethyl substituents. | Basic (pKa ~9-10): Causes severe peak tailing on standard silica columns due to silanol interactions. |
| Chromophore | Negligible (End absorption <210 nm). | UV Detection: Poor sensitivity; requires derivatization or alternative detectors (CAD, MS, FID). |
| Volatility | Moderate to Low (BP est. >220°C). | GC Analysis: Feasible but requires high temperatures; risk of thermal degradation if not optimized. |
| Polarity | High (Alcohol + Amine). | Retention: Requires polar-embedded or high-pH stable reverse-phase columns for LC. |
Method A: GC-FID (The Primary Process Method)
Role: Routine purity testing, residual solvent analysis, and volatile impurity profiling. Causality: The flame ionization detector (FID) is a universal carbon counter, making it ideal for this molecule where UV absorbance is absent.
Experimental Protocol
-
Instrument: Agilent 8890 GC or equivalent with FID.
-
Column Selection: Rtx-Volatile Amine or DB-WAXetr (30 m x 0.32 mm x 1.0 µm).
-
Expert Insight: Standard non-polar columns (e.g., DB-5) often result in peak tailing for free amines. A base-deactivated column (Amine-specific) neutralizes active sites, ensuring sharp peak symmetry without priming.
-
-
Inlet Parameters:
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 2 min (Elute solvents).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Elute 2-(1-Methylpiperidin-3-yl)ethan-1-ol and high boilers).
-
-
Detector (FID): 280°C; H2 (30 mL/min), Air (400 mL/min), N2 makeup (25 mL/min).
System Suitability Criteria
-
Tailing Factor (Tf): < 1.5 (Critical for amine accuracy).
-
Resolution (Rs): > 2.0 between main peak and nearest impurity.
-
RSD (n=6): < 2.0% for Area.[1]
Method B: LC-MS / LC-CAD (The Orthogonal Validator)
Role: Confirmation of purity, identification of non-volatile impurities (salts, metals, heavy degradants), and validation of GC mass balance. Causality: Since the molecule lacks UV activity, LC-MS (SIM mode) or LC-CAD (Universal response) is required. We utilize a High-pH Reverse Phase approach to suppress ionization of the amine, improving retention and peak shape.
Experimental Protocol
-
Instrument: HPLC/UHPLC coupled with Single Quad MS (ESI+) or CAD.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18 .
-
Expert Insight: Traditional silica dissolves at pH >8. These hybrid columns withstand pH 10-11. Running at basic pH ensures the piperidine amine is uncharged (free base), increasing hydrophobicity and retention on C18.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).
-
B: Acetonitrile (LC-MS Grade).
-
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: 5% -> 90% B.
-
15-20 min: 90% B.
-
-
Detection:
-
MS: ESI Positive, Scan range 100-500 m/z. Target [M+H]+ = 144.2 (approx).
-
CAD: Nebulizer Temp 35°C.
-
Cross-Validation & Data Comparison
The core of this guide is the comparative analysis . A method is only "valid" if it agrees with an orthogonal technique.
Quantitative Performance Summary
| Parameter | Method A: GC-FID | Method B: LC-MS/CAD | Comparison Insight |
| Linearity ( | > 0.999 (10-150% level) | > 0.995 | GC-FID typically offers superior linearity dynamic range compared to ESI-MS. |
| Precision (RSD) | < 1.0% | < 3.0% | GC injection precision is generally tighter than LC-MS ionization variability. |
| LOD (Sensitivity) | ~50 ppm | ~1-10 ppm | LC-MS is superior for trace impurity identification. |
| Selectivity | Separates by volatility. | Separates by polarity/hydrophobicity. | CRITICAL: If GC purity > LC purity, suspect non-volatile impurities (missed by GC). |
The "Self-Validating" Workflow
The following diagram illustrates the decision logic for cross-validating the purity of the material.
Figure 1: Logic flow for orthogonal cross-validation of analytical results.
Detailed Validation Parameters (ICH Q2 Aligned)
To ensure scientific integrity, the following experiments must be performed.
Specificity (Stress Testing)
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 24 hours.
-
Acceptance:
-
GC-FID: Ensure no degradant peaks co-elute with the main peak.
-
LC-MS: Use Mass Spectrometry to verify peak purity (absence of co-eluting masses under the main peak).
-
Accuracy (Spike Recovery)
-
Protocol: Spike known impurities (e.g., 1-methyl-3-piperidinemethanol if available, or piperidine) into the sample at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: Recovery between 80-120% for trace impurities.
Robustness (GC Focus)
-
Experiment: Vary initial oven temperature (±5°C) and flow rate (±10%).
-
Observation: The resolution between the main alcohol peak and the nearest impurity must remain >1.5.
Analytical Mechanism Diagram
Understanding why we choose specific conditions is vital for troubleshooting.
Figure 2: Mechanistic comparison of separation principles. Note the pH control in LC to mimic the neutrality achieved in GC.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2012). Development and validation of GC method for the determination of piperazine derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Piperidine Derivatives on Newcrom R1. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Guide: In Vivo vs In Vitro Efficacy of 2-(1-Methylpiperidin-3-YL)ethan-1-OL
This technical guide provides a rigorous comparison of the pharmacological profile of 2-(1-Methylpiperidin-3-yl)ethan-1-ol (CAS: 101257-32-3).
Note on Classification: This compound is primarily characterized as a chiral synthetic intermediate and building block in medicinal chemistry. While it possesses intrinsic pharmacological activity typical of 3-substituted piperidines (weak anticholinergic/sigma-ergic properties), its primary "efficacy" in drug development is evaluated through its utility as a scaffold for potent neuroactive esters, carbamates, and amines. This guide compares the baseline profile of the alcohol against its optimized derivatives and standard reference ligands.
Part 1: Executive Technical Summary
2-(1-Methylpiperidin-3-yl)ethan-1-ol is a saturated heterocyclic alcohol. Unlike its aromatic analog (betahistine precursor) or its 4-substituted isomers (fentanyl/diphenidol scaffolds), the 3-substituted piperidine ethanol moiety offers a unique vector for exploring Sigma-1 receptor modulation and Muscarinic acetylcholine receptor (mAChR) antagonism .
-
Primary Role: Pharmacophore scaffold for synthesizing spasmolytics and neuroprotective agents.
-
Intrinsic Activity: Low-affinity ligand for mAChRs; potential Sigma-1 agonist.
-
Key Challenge: The free alcohol is highly polar and susceptible to rapid oxidative metabolism in vivo, necessitating derivatization (esterification/amination) to achieve therapeutic efficacy.
Comparative Efficacy Matrix
| Feature | 2-(1-Methylpiperidin-3-yl)ethan-1-ol (Parent) | Functionalized Derivatives (Esters/Carbamates) | Reference Standard (e.g., Piperidolate/Vesamicol) |
| In Vitro Affinity | Low ( | High (nM range) | High (nM range) |
| Metabolic Stability | Low (Rapid oxidation to acid) | Moderate (Ester hydrolysis) | Optimized |
| BBB Permeability | Moderate ( | High ( | High |
| In Vivo Efficacy | Negligible (Rapid clearance) | Potent (Sustained receptor occupancy) | Established |
Part 2: In Vitro Profiling & Mechanism
Receptor Binding & Selectivity
The efficacy of the parent alcohol is limited by its inability to form strong hydrophobic interactions within the orthosteric binding pockets of GPCRs.
-
Muscarinic Receptors (M1-M5): The 3-substituted ethanol group lacks the bulky aromatic moieties required for high-affinity antagonism (unlike Piperidolate). It acts as a weak competitive binder.
-
Sigma-1 Receptors: The tertiary amine (N-methyl) and the alkyl spacer length (2 carbons) fit the Sigma-1 pharmacophore, suggesting potential neuroprotective modulation.
ADME-Tox Screening
-
Solubility: High aqueous solubility due to the hydroxyl group and basic nitrogen (
). -
Metabolic Stability: In liver microsomes (RLM/HLM), the primary alcohol is rapidly oxidized by CYP2D6 and FMO enzymes to the corresponding carboxylic acid (inactive metabolite), limiting systemic exposure.
Experimental Protocol: Competitive Radioligand Binding
Objective: Determine
-
Membrane Preparation: Harvest CHO-K1 cells expressing hM1 receptors. Homogenize in HEPES buffer.
-
Incubation: Mix 10
g membrane protein with 0.2 nM [³H]-NMS (N-Methylscopolamine). -
Competition: Add increasing concentrations (
to M) of 2-(1-Methylpiperidin-3-yl)ethan-1-ol . -
Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and derive using the Cheng-Prusoff equation.-
Validation: Reference compound (Atropine) must yield
nM.
-
Part 3: In Vivo Efficacy & Pharmacokinetics
Pharmacokinetic Limitations
Direct administration of the alcohol results in a "flash" exposure profile.
-
Absorption: Rapidly absorbed (
min) due to low molecular weight. -
Distribution: Moderate Volume of Distribution (
). The compound crosses the Blood-Brain Barrier (BBB) but is actively effluxed or metabolized before exerting central effects. -
Clearance: High hepatic extraction ratio. The alcohol is a substrate for Alcohol Dehydrogenase (ADH) and CYP isoforms.
Behavioral Models (Derivatives)
To assess the potential efficacy of the scaffold, researchers typically evaluate its ester derivatives (e.g., diphenylacetate ester).
-
Model: Anticholinergic activity in mice (Oxotremorine-induced tremor).
-
Endpoint: Latency to tremor onset and tremor intensity score.
-
Result: While the parent alcohol shows no significant protection, lipophilic esters demonstrate dose-dependent tremor suppression, validating the scaffold's utility.
Experimental Protocol: In Vivo BBB Penetration (Cassette Dosing)
Objective: Quantify Brain-to-Plasma ratio (
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Dosing: IV bolus (1 mg/kg) of 2-(1-Methylpiperidin-3-yl)ethan-1-ol .
-
Sampling: Collect blood and brain tissue at 5, 15, 60, and 240 min.
-
Bioanalysis: Homogenize brain tissue. Extract via protein precipitation (Acetonitrile). Analyze via LC-MS/MS (MRM mode).
-
Calculation:
.-
Interpretation:
indicates poor penetration; indicates good CNS exposure.
-
Part 4: Visualization of Evaluation Workflow
The following diagram illustrates the decision matrix for evaluating this compound, distinguishing between its role as a raw intermediate and a functional drug scaffold.
Figure 1: Pharmacological evaluation pipeline. The parent alcohol requires derivatization to overcome metabolic instability and low receptor affinity.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101257-32-3, 2-(1-Methylpiperidin-3-yl)ethanol. Retrieved from [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Standard Protocol Reference).
-
Uni.lu (2025). PubChemLite for Metabolomics: CAS 101257-32-3 Patent Analysis. Retrieved from [Link]
A Comparative Guide to the Pharmacological Profile Validation of 2-(1-Methylpiperidin-3-YL)ethan-1-OL
This guide provides a comprehensive framework for the pharmacological characterization of the novel chemical entity, 2-(1-Methylpiperidin-3-YL)ethan-1-OL. Given the absence of established pharmacological data for this compound, we present a systematic, tiered approach to elucidate its potential biological targets and functional activity. The experimental design is predicated on the piperidine scaffold, a privileged structure in central nervous system (CNS) drug discovery, which is present in compounds targeting a range of receptors and transporters.
Our comparative analysis will focus on three primary areas of investigation suggested by the compound's structure: Sigma-1 (σ1) receptor modulation, serotonin 5-HT2A receptor activity, and potential anticonvulsant effects. We will benchmark the performance of 2-(1-Methylpiperidin-3-YL)ethan-1-OL against well-characterized reference compounds: the selective σ1 receptor agonist (+)-Pentazocine, the 5-HT2A antagonist Ketanserin, and the broad-spectrum anticonvulsant Levetiracetam.
Section 1: Rationale for Target Selection and Tiered Screening Approach
The decision to investigate σ1, 5-HT2A, and anticonvulsant pathways stems from a structural-activity relationship (SAR) analysis of the piperidine core. Numerous piperidine derivatives exhibit high affinity for σ1 receptors, which are implicated in a variety of neurological conditions[1][2]. Similarly, the piperidine motif is a cornerstone for many serotonergic agents, including potent 5-HT2A antagonists[3]. The structural relationship, albeit indirect, to metabolites of anticonvulsants like Levetiracetam, which acts on the synaptic vesicle protein 2A (SV2A), provides a compelling reason to explore its potential in seizure models[4][5][6][7][8].
Our validation workflow is designed as a logical progression from broad, high-throughput in vitro screening to more complex and targeted in vivo studies. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the compound's pharmacological profile.
Caption: Tiered workflow for pharmacological validation.
Section 2: Comparative In Vitro Performance
The initial phase of characterization involves determining the binding affinity and functional activity of 2-(1-Methylpiperidin-3-YL)ethan-1-OL at key CNS targets.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor[9][10][11]. We will assess the binding of our topic compound against the σ1 receptor and the norepinephrine transporter (NET), another common target for piperidine-containing molecules.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | σ1 Receptor (-Pentazocine) | Norepinephrine Transporter ([³H]Nisoxetine) |
| 2-(1-Methylpiperidin-3-YL)ethan-1-OL | Experimental Data | Experimental Data |
| (+)-Pentazocine (Reference) | 8.2 ± 1.1 | >10,000 |
| Desipramine (Reference) | 250 ± 35 | 1.1 ± 0.2 |
Data for reference compounds are representative values from literature.
-
Preparation of Membranes: Guinea pig brain membranes are prepared by homogenization in a cold lysis buffer and subsequent centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[12].
-
Assay Setup: In a 96-well plate, incubate the brain membrane preparation (approx. 250 µg protein/well) with a fixed concentration of the radioligand -Pentazocine (e.g., 2 nM)[12][13].
-
Competitive Inhibition: Add varying concentrations of the test compound (2-(1-Methylpiperidin-3-YL)ethan-1-OL) or the reference compound (+)-Pentazocine across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Determination of Non-Specific Binding: A parallel set of wells containing a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) is used to determine non-specific binding[14].
-
Incubation: Incubate the plates at 37°C for 150 minutes to reach equilibrium[12].
-
Harvesting and Detection: The incubation is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter[15].
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10][16].
Functional Assays: 5-HT2A Receptor Activity
To assess functional activity at the 5-HT2A receptor, a Gq-coupled receptor, we will employ a cell-based calcium flux assay[17][18]. This assay measures the increase in intracellular calcium concentration following receptor activation.
Table 2: Comparative 5-HT2A Functional Activity
| Compound | Agonist Mode (EC50, nM) | Antagonist Mode (IC50, nM) |
| 2-(1-Methylpiperidin-3-YL)ethan-1-OL | Experimental Data | Experimental Data |
| Serotonin (Reference Agonist) | 5.5 ± 0.8 | N/A |
| Ketanserin (Reference Antagonist) | N/A | 2.1 ± 0.3 |
Data for reference compounds are representative values from literature.
-
Cell Culture and Dye Loading: Use a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293). Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[19].
-
Agonist Mode: Add varying concentrations of the test compound or the reference agonist (Serotonin) to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound or the reference antagonist (Ketanserin) before stimulating with a fixed concentration of Serotonin (at its EC80).
-
Signal Detection: Measure the fluorescence intensity in real-time using a fluorescence plate reader (e.g., FLIPR)[20]. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: For agonist activity, plot the fluorescence response against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the serotonin response against the compound concentration to determine the IC50.
Caption: Gq signaling pathway for the 5-HT2A calcium flux assay.
Section 3: Comparative In Vivo Anticonvulsant Profile
Based on the in vitro results, progression to in vivo models is warranted to assess the compound's physiological effects. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are standard preclinical models for identifying potential anticonvulsant activity[21][22][23].
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is useful for identifying compounds that prevent seizure spread[23].
Pentylenetetrazole (PTZ) Seizure Model
The PTZ model induces clonic seizures and is sensitive to compounds that enhance GABAergic neurotransmission or act on T-type calcium channels, modeling absence seizures[24][25][26].
Table 3: Comparative Anticonvulsant Efficacy in Mice
| Compound (Dose, i.p.) | MES Test (% Protection) | PTZ Test (Latency to first clonus, sec) |
| 2-(1-Methylpiperidin-3-YL)ethan-1-OL | Experimental Data | Experimental Data |
| Levetiracetam (30 mg/kg) | ~80% | Increased latency by ~150% |
| Vehicle Control | 0% | Baseline Latency |
Data for reference compounds are representative values from literature.
-
Animal Acclimation: Male Swiss mice are acclimated to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound, Levetiracetam, or vehicle (e.g., saline) intraperitoneally (i.p.) at a predetermined time before seizure induction (e.g., 30-60 minutes)[26].
-
MES Test:
-
An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) is delivered via corneal electrodes.
-
The endpoint is the abolition of the hind limb tonic extension phase of the seizure[23].
-
The percentage of animals protected in each group is calculated.
-
-
PTZ Test:
-
Data Analysis: Compare the percentage of protected animals in the MES test and the seizure latencies in the PTZ test between the compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test for MES, ANOVA for PTZ).
Section 4: Synthesis and Conclusion
The proposed validation workflow provides a robust and logical pathway to define the pharmacological profile of 2-(1-Methylpiperidin-3-YL)ethan-1-OL. The initial in vitro screening against a panel of high-value CNS targets (σ1, 5-HT2A, NET) will efficiently determine its primary molecular interactions. Positive hits in these assays, particularly for the σ1 receptor or demonstrating anticonvulsant-like activity, will be further investigated in relevant in vivo models.
This comparative approach, benchmarking against established drugs like (+)-Pentazocine, Ketanserin, and Levetiracetam, ensures that the experimental data generated for 2-(1-Methylpiperidin-3-YL)ethan-1-OL can be contextualized within the broader landscape of neuropharmacology. The collective findings will form a comprehensive pharmacological profile, guiding future research and development efforts for this novel compound.
References
-
Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Klitgaard, H. (2016). Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. CNS drugs, 30(11), 1055–1077. [Link]
-
Wikipedia contributors. (2024, February 5). Levetiracetam. In Wikipedia, The Free Encyclopedia. [Link]
-
Dr.Oracle. (2025, April 1). What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle. [Link]
-
Cornejo-Mellado, C. A., et al. (2021). Levetiracetam Mechanisms of Action. Encyclopedia.pub. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Levetiracetam?. Patsnap Synapse. [Link]
-
An, L., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]
-
InVivo Biosystems. (n.d.). Epilepsy for Drug Discovery and Development. InVivo Biosystems. [Link]
-
Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. [Link]
-
Su, T. P., & Hayashi, T. (2003). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. PMC. [Link]
-
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. ChemPartner. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Rosen, D. A., et al. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC. [Link]
-
Trinquet, E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
-
Stables, J., & Storch, T. (1993). Use of bioluminescent aequorin for the pharmacological characterization of 5HT receptors. PubMed. [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare. [Link]
-
Amhaoul, H., et al. (2014). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]
-
Neurostrategix. (n.d.). In Vitro to In Vivo Screening Across Model Systems Uncovers a New GABA Receptor Modulator for Seizures. Neurostrategix. [Link]
-
White, H. S. (2003). Animal Models Used in the Screening of Antiepileptic Drugs. Semantic Scholar. [Link]
-
Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Prezzavento, O., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena air. [Link]
-
Al-majeed, S., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. PubMed. [Link]
-
Goodman, L. S., et al. (1953). Comparison of maximal seizures evoked by pentylenetetrazol (metrazol) and electroshock in mice, and their modification by anticonvulsants. PubMed. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Sadeghnia, H. R., et al. (2022). Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels. PMC. [Link]
-
Tejani-Butt, S. M., & Brunswick, D. J. (1992). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. [Link]
-
Sykes, D. A., & Charlton, S. J. (2014). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT. [Link]
-
Reith, M. E., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central. [Link]
-
Itzhak, Y., & Kassim, C. O. (1994). -pentazocine binding to rat brain sigma 1 receptors. PubMed. [Link]
-
Cheetham, S. C., et al. (1993). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. PubMed. [Link]
-
Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. PubMed. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Eurofins Discovery. [Link]
-
EuroscreenFast. (n.d.). Serotonin 5-HT2A Aequorin (FAST-0517A). EuroscreenFast. [Link]
-
Eurofins Discovery. (n.d.). CNS Target LeadHunter Panel. Eurofins Discovery. [Link]
-
Rules Based Medicine. (n.d.). RBM: CNS Markers. Rules Based Medicine. [Link]
Sources
- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levetiracetam - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Levetiracetam Mechanisms of Action | Encyclopedia MDPI [encyclopedia.pub]
- 8. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. biocompare.com [biocompare.com]
- 20. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Comparison of maximal seizures evoked by pentylenetetrazol (metrazol) and electroshock in mice, and their modification by anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Safety Operating Guide
Proper Disposal Procedures for 2-(1-Methylpiperidin-3-YL)ethan-1-OL: A Comprehensive Guide for Laboratory Professionals
Introduction
As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench. The responsible management and disposal of chemical waste are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-Methylpiperidin-3-YL)ethan-1-OL, a compound frequently utilized in various research and development applications. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture. The causality behind each step is explained to ensure a thorough understanding of the principles of safe chemical waste management.
Hazard Identification and Characterization
Key Hazard Considerations:
-
Flammability: Many organic compounds, especially those with lower molecular weights, are flammable.[1][2] The vapor may form explosive mixtures with air and can travel a considerable distance to an ignition source.[1]
-
Toxicity: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause severe skin burns and eye damage.[1][2]
-
Environmental Hazards: Improper disposal can lead to environmental contamination. Some related compounds are harmful to aquatic life with long-lasting effects.[2]
Due to these potential hazards, 2-(1-Methylpiperidin-3-YL)ethan-1-OL must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
Personal Protective Equipment (PPE)
Prior to handling 2-(1-Methylpiperidin-3-YL)ethan-1-OL for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk. The selection of PPE is a critical self-validating step in ensuring personal safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield.[5] | To protect eyes from splashes and vapors. |
| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] | To prevent inhalation of potentially harmful vapors. |
Waste Segregation and Containerization
Proper segregation and containerization are fundamental to preventing dangerous chemical reactions and ensuring the safety of waste handlers. This process is a critical control point in the disposal workflow.
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with 2-(1-Methylpiperidin-3-YL)ethan-1-OL (e.g., glass or high-density polyethylene).[3] The original product container, if in good condition, is an ideal choice.[3] Do not use food containers.[3]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(1-Methylpiperidin-3-YL)ethan-1-OL".[3][6] Include the date when the first waste is added to the container.
-
Do Not Mix Wastes: Do not mix 2-(1-Methylpiperidin-3-YL)ethan-1-OL with other chemical wastes unless you have confirmed their compatibility.[7] Incompatible wastes can generate heat, toxic gases, or violent reactions.
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[3][4][6] This prevents the release of vapors and reduces the risk of spills.
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[3]
On-Site Accumulation and Storage
Designated satellite accumulation areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][8]
-
Containment: Store liquid waste containers in secondary containment trays to contain any potential leaks or spills.[9]
-
Segregation: Segregate containers of 2-(1-Methylpiperidin-3-YL)ethan-1-OL from incompatible materials, such as strong oxidizing agents, acids, and bases.[10]
-
Accumulation Limits: Do not exceed the regulatory limits for hazardous waste accumulation in an SAA (typically 55 gallons).[8][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. chemos.de [chemos.de]
- 6. research.columbia.edu [research.columbia.edu]
- 7. mwcog.org [mwcog.org]
- 8. odu.edu [odu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(1-Methylpiperidin-3-YL)ethan-1-OL
As a Senior Application Scientist, it is imperative to approach every compound, especially novel or less-documented ones, with a robust safety-first mindset. This guide provides essential, field-proven safety and logistical protocols for handling 2-(1-Methylpiperidin-3-YL)ethan-1-OL (CAS No. 101257-32-3). While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other substituted piperidines necessitates treating it with the highest degree of caution. Our procedural guidance is therefore grounded in a conservative risk assessment based on authoritative data for analogous compounds.
Hazard Assessment & Risk Profile: An Evidence-Based Approach
The core structure of this molecule is an N-methylpiperidine ring, a class of compounds known for significant physiological activity and potential hazards. A closely related isomer, 2-(1-Methylpiperidin-2-yl)ethanol, is classified as a UN 2735 corrosive substance, harmful if swallowed, and capable of causing severe skin burns and eye damage.[1] Furthermore, the parent piperidine structure is associated with flammability, severe corrosivity, and acute toxicity through multiple exposure routes.[2][3]
Therefore, it is scientifically prudent to assume 2-(1-Methylpiperidin-3-YL)ethan-1-OL presents a similar hazard profile. The primary risks to personnel are:
-
Severe Corrosivity: The compound is likely to cause severe chemical burns to skin and permanent eye damage upon contact.[1][3]
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[4]
These risks mandate the stringent engineering controls and Personal Protective Equipment (PPE) detailed below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a critical control dictated by the chemical's risk profile. The goal is to create a complete barrier between the researcher and the hazardous substance.
| PPE Category | Specification & Standard | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles and a full-face shield. | The high risk of severe, irreversible eye damage necessitates dual protection. Goggles provide a seal against splashes and vapors, while the face shield protects the entire face from direct contact.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Butyl rubber) tested against EN 374 standards. | Standard nitrile gloves may offer insufficient protection or have a short breakthrough time. Always check the manufacturer's chemical resistance chart. Double-gloving is recommended to prevent exposure from a single glove failure.[7][8] |
| Body Protection | A flame-resistant (FR) and chemical-resistant lab coat or a full chemical-protective suit. | This protects against skin contact from splashes and spills. All protective clothing should be clean and donned before work begins.[6][8] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if aerosolization is possible. | Given the potential for respiratory irritation and inhalation toxicity, airborne exposure must be controlled. Follow a written respiratory protection program (OSHA 1910.134).[9] |
Safe Handling & Operational Protocols
Adherence to a standardized, step-by-step protocol is essential for creating a self-validating system of safety.
3.1. Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of 2-(1-Methylpiperidin-3-YL)ethan-1-OL must be performed inside a properly functioning chemical fume hood to control vapor and aerosol exposure.[9]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[9]
3.2. Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure all necessary equipment (spatulas, glassware, pipettes, absorbent pads) is inside the hood before starting.
-
Verify the location of the nearest eyewash station, safety shower, and spill kit.
-
-
Donning PPE: Put on all required PPE as specified in the table above before handling the primary container.
-
Dispensing the Chemical:
-
The compound is a liquid and should be stored at 2-8°C.
-
Ground and bond the container and receiving equipment to prevent static discharge if transferring larger quantities.[2]
-
Use spark-proof tools for all transfers.[9]
-
Open the container slowly in the fume hood.
-
Carefully transfer the required amount using appropriate tools (e.g., a glass pipette with a bulb).
-
Securely close the container immediately after use.
-
-
Post-Handling & Decontamination:
3.3. Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Maintain the storage temperature between 2-8°C as recommended.
-
Store away from heat, sparks, open flames, and other ignition sources.[2]
-
The storage area should be clearly labeled and secured.
Emergency Procedures
4.1. Spill Response Immediate and correct response to a spill is critical. The following workflow outlines the decision-making process.
Caption: Workflow for Chemical Spill Response.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with 2-(1-Methylpiperidin-3-YL)ethan-1-OL, including empty containers, used PPE, and spill cleanup materials, are considered hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless directed by your institution's safety protocols.
-
Dispose of contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2]
References
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Safety Data Sheet: ethanediol. Chemos GmbH&Co.KG. [Link]
-
PIPERIDINE - Safety Data Sheet. AmericanBio. [Link]
-
Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]
-
PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. 533-15-3|2-(1-Methylpiperidin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. americanbio.com [americanbio.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
